6-Bromo-5-methylpicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNTYVZHTYHFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856860 | |
| Record name | 6-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-25-4 | |
| Record name | 6-Bromo-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-5-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Bromo-5-methylpicolinic Acid as a Core Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-methylpicolinic acid (CAS Number: 1211516-25-4) is a key chemical intermediate increasingly recognized for its role as a "Protein Degrader Building Block".[1][2] This designation points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, its application in the design of PROTACs as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and relevant experimental protocols.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1211516-25-4 | [1][5] |
| Molecular Formula | C₇H₆BrNO₂ | [1][5] |
| Molecular Weight | 216.03 g/mol | [1][5] |
| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | [5] |
| Purity | Typically ≥97% | [1] |
| Appearance | Solid (form may vary) | N/A |
Synthesis of this compound
A patent for the preparation of 6-bromo-2-pyridine methyl formate describes a similar multi-step synthesis starting from 6-amino-2-methylpyridine.[6] This involves diazotization and bromination to yield 6-bromo-2-methylpyridine, followed by oxidation to 6-bromo-2-pyridine carboxylic acid.[6] A similar strategy can be envisioned for the synthesis of this compound, likely starting from a methylated analog.
Below is a conceptual workflow for the synthesis of a 6-bromopicolinic acid derivative.
Application in Targeted Protein Degradation: PROTACs
The primary application of this compound is in the construction of PROTACs. These molecules consist of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[] Picolinic acid derivatives have emerged as a new class of ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[7][8]
By incorporating this compound into a PROTAC, the resulting molecule can recruit CRBN to a specific target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The bromine atom on the picolinic acid ring serves as a convenient handle for attaching a linker, which is then connected to the target protein ligand.
The PROTAC Mechanism of Action
The mechanism of action for a PROTAC utilizing a picolinic acid-based CRBN ligand is a cyclical process that results in the catalytic degradation of the target protein.
Experimental Protocols
The development and characterization of PROTACs containing this compound would involve several key experiments to assess their efficacy.
Synthesis of a PROTAC Molecule (General Protocol)
This protocol outlines the general steps for coupling the this compound (as the CRBN ligand) to a linker and subsequently to a ligand for the protein of interest (POI).
Step 1: Linker Attachment to this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add a coupling agent (e.g., HATU or HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Coupling: Add the linker containing a free amine group (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by flash column chromatography.
Step 2: Coupling of the Linker-CRBN Ligand to the POI Ligand
-
Reaction Setup: Dissolve the purified linker-CRBN ligand conjugate (1 equivalent) and the POI ligand (containing a suitable functional group for coupling, e.g., a free amine or carboxylic acid, 1 equivalent) in an anhydrous solvent.
-
Coupling: Employ the appropriate coupling chemistry based on the functional groups of the two fragments (e.g., amide bond formation as described in Step 1, or other reactions like click chemistry).
-
Reaction Monitoring, Work-up, and Purification: Follow similar procedures as in Step 1 to monitor the reaction and purify the final PROTAC molecule.
Cellular Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture: Plate cells of interest in a multi-well format and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation.
Conclusion
This compound is a valuable building block in the rapidly advancing field of targeted protein degradation. Its structure is well-suited for incorporation into PROTACs as a Cereblon (CRBN) E3 ligase ligand, enabling the development of novel therapeutics for a wide range of diseases. The provided conceptual synthesis and experimental protocols offer a framework for researchers to utilize this compound in the design and evaluation of new protein degraders. As the landscape of PROTACs continues to expand, the demand for versatile and efficient building blocks like this compound is expected to grow, further fueling innovation in drug discovery.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-5-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 71721002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
physicochemical properties of 6-bromo-5-methylpicolinic acid
An In-depth Technical Guide on the Physicochemical Properties of 6-bromo-5-methylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a heterocyclic building block relevant in medicinal chemistry and drug discovery, particularly in the synthesis of protein degraders.[1] This document details available quantitative data, outlines detailed experimental protocols for property determination, and includes workflow visualizations to ensure clarity and reproducibility in a research setting.
Core Physicochemical Properties
This compound, with the CAS Number 1211516-25-4, is a solid compound at room temperature.[2] A summary of its key physicochemical data is presented below. It is important to note that many of these values are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1][3] |
| Physical Form | Solid | [2] |
| pKa | 3.42 ± 0.10 (Predicted) | [4] |
| logP | 2.1 (Computed, XLogP3) | [3] |
| Boiling Point | 373.9 ± 42.0 °C (Predicted) | [4] |
| Density | 1.692 ± 0.06 g/cm³ (Predicted) | [4] |
| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | [3] |
Experimental Protocols for Property Determination
Detailed methodologies for the experimental determination of key physicochemical properties are crucial for validating predicted values and understanding the behavior of the compound in various experimental conditions.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, affecting its solubility, absorption, and biological target interaction. Potentiometric titration is a high-precision technique for its determination.[5]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent if solubility is low).[6]
-
Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[6]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[6]
-
-
Instrument Calibration:
-
Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[6]
-
Immerse the calibrated pH electrode into the solution.
-
To ensure an inert environment, purge the solution with nitrogen gas to displace any dissolved carbon dioxide.[6]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) before recording the pH and the volume of titrant added.[6]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point is identified as the point of maximum slope on the curve (inflection point).
-
The pKa value is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[7] At this point, pH = pKa.
-
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard for logP measurement.[8]
Methodology:
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Mutually saturate n-octanol and the PBS buffer by mixing them vigorously and allowing the phases to separate for at least 24 hours.[9] This ensures that both phases are in equilibrium before the experiment begins.
-
-
Partitioning:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[10]
-
In a vial, combine the pre-saturated n-octanol and pre-saturated PBS buffer (e.g., in a 1:1 or other defined ratio).
-
Add a small aliquot of the compound's stock solution to the biphasic system.[10]
-
Seal the vial and shake or rotate it gently for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[10]
-
-
Phase Separation and Sampling:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
Carefully withdraw a precise volume from each phase for analysis.
-
-
Concentration Analysis:
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11]
-
Create a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of this ratio: logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) .[12]
-
Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium (or shake-flask) method is a reliable way to determine thermodynamic solubility.[13]
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., distilled water or a specific pH buffer). The presence of excess solid is crucial to ensure a saturated solution is formed.[14]
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Analysis of Saturated Solution:
-
Take a precise aliquot of the clear, saturated filtrate.
-
Dilute the aliquot with a suitable solvent if necessary.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Reporting:
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., temperature, pH). It is typically reported in units such as mg/mL or µM.
-
References
- 1. calpaclab.com [calpaclab.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 6-Bromo-5-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 71721002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. agilent.com [agilent.com]
- 10. enamine.net [enamine.net]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
In-Depth Technical Guide: 6-Bromo-5-methylpicolinic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of 6-bromo-5-methylpicolinic acid, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.
Core Molecular Data
This compound is a substituted pyridine derivative. Its chemical structure incorporates a carboxylic acid, a methyl group, and a bromine atom, making it a versatile scaffold for the synthesis of more complex molecules.
| Property | Value | Citations |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | |
| CAS Number | 1211516-25-4 | [1] |
Role in Targeted Protein Degradation
This compound and its derivatives serve as crucial intermediates in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful therapeutic modality.[3]
The pyridine core of this compound is a common motif in biologically active molecules.[1] The bromine atom is particularly important as it allows for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the attachment of this fragment to a linker, which is a key component of a PROTAC molecule.[1] The carboxylic acid group can be readily converted to an amide, providing another reactive handle for linker attachment or for coupling to a ligand for an E3 ubiquitin ligase or the protein of interest.[1]
Mechanism of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[5]
Synthetic Workflow: Application as a Building Block
The primary utility of this compound in drug discovery is as a versatile building block for constructing larger, more complex molecules like PROTACs. The following diagram illustrates a generalized synthetic workflow where a derivative of this compound is incorporated into a PROTAC.
Experimental Protocols
While specific, detailed protocols for the synthesis of PROTACs are highly dependent on the nature of the target protein and the chosen ligands, the following represents a generalized, representative procedure for the key coupling steps involved in assembling a PROTAC using a bromo-picolinic acid-derived building block. These steps are typically performed in a sequential manner.
Protocol 1: Coupling of Bromo-Picolinic Acid Derivative to a Linker
This step often involves a nucleophilic substitution or a cross-coupling reaction.
-
Reaction Setup : In an inert atmosphere (e.g., under nitrogen or argon), dissolve the this compound derivative (1 equivalent) and the linker precursor (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., DMF, DMSO).
-
Reagent Addition : Add the appropriate base (e.g., K₂CO₃, DIPEA, 2-3 equivalents) and, if necessary, a catalyst (e.g., a palladium catalyst for cross-coupling reactions).
-
Reaction Conditions : Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 60-100 °C) for a period of 2-24 hours.
-
Monitoring : Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling of the Linker-Picolinamide Intermediate to a POI or E3 Ligase Ligand
This is a common method for joining the fragments of a PROTAC.
-
Activation : Dissolve the ligand containing a carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF). Add a peptide coupling agent (e.g., HATU, HOBt/EDC, 1.1-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling : Add a solution of the amine-functionalized linker-picolinamide intermediate (1-1.2 equivalents) to the activated carboxylic acid solution.
-
Reaction Conditions : Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitoring : Monitor the reaction progress by LC-MS.
-
Work-up and Purification : Upon completion, perform an aqueous work-up as described in Protocol 1. Purify the crude PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the final PROTAC using analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of 6-bromo-5-methylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromo-5-methylpicolinic acid, a valuable building block in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and the characterization of the final compound.
Introduction
This compound is a substituted pyridine derivative. Picolinic acid and its analogs are known for their role as versatile intermediates in the synthesis of pharmaceutical compounds and other functional organic molecules. The presence of a bromine atom and a methyl group on the pyridine ring offers multiple sites for further chemical modification, making it a valuable scaffold for creating diverse molecular libraries.
Synthesis Pathway
A feasible synthetic route to this compound involves a multi-step process starting from commercially available precursors. The overall strategy focuses on the construction of the substituted pyridine ring, followed by oxidation of a methyl group to the desired carboxylic acid. A plausible pathway is outlined below.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Synthesis of 2-Bromo-5-methylpyridine
A common method for the synthesis of 2-bromo-5-methylpyridine from 2-amino-5-methylpyridine involves a Sandmeyer-type reaction.
Materials:
-
2-Amino-5-methylpyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide (optional, as catalyst)
-
Sodium hydroxide
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: 2-Amino-5-methylpyridine is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Bromination: The cold diazonium salt solution is then slowly added to a solution of copper(I) bromide (if used) in hydrobromic acid at the same temperature. Alternatively, the reaction can be performed without a copper catalyst.
-
The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until nitrogen evolution ceases.
-
Work-up: The mixture is cooled and neutralized with a sodium hydroxide solution. The aqueous layer is extracted with diethyl ether or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-bromo-5-methylpyridine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of 6-Bromo-5-methyl-2-picoline (Key Intermediate)
The introduction of a methyl group at the 6-position of 2-bromo-5-methylpyridine can be challenging. A potential, yet unconfirmed, route could involve the protection of the 2-position, followed by directed ortho-metalation and methylation. A more plausible approach would be to start from a different precursor.
Note: A detailed, validated experimental protocol for the synthesis of 6-bromo-5-methyl-2-picoline could not be definitively identified in the surveyed literature. The following is a generalized procedure based on analogous reactions.
Synthesis of this compound
The final step is the oxidation of the 2-methyl group of 6-bromo-5-methyl-2-picoline to a carboxylic acid. Potassium permanganate is a common and effective oxidizing agent for this transformation.
Materials:
-
6-Bromo-5-methyl-2-picoline
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid or Hydrochloric acid
-
Sodium bisulfite
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Oxidation: 6-Bromo-5-methyl-2-picoline is suspended in water, and the mixture is heated.
-
Potassium permanganate is added portion-wise to the heated mixture, maintaining the temperature. The reaction is typically refluxed for several hours until the purple color of the permanganate has disappeared.
-
Work-up: The hot reaction mixture is filtered to remove the manganese dioxide byproduct. The filter cake is washed with hot water.
-
The combined filtrate is cooled, and any excess permanganate is quenched by the addition of sodium bisulfite.
-
The solution is then acidified with sulfuric or hydrochloric acid to precipitate the picolinic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Step-by-step workflow for the oxidation synthesis step.
Characterization Data
Detailed experimental characterization data for this compound is not widely available in peer-reviewed literature. The following table summarizes the key physicochemical properties.
| Parameter | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| CAS Number | 1211516-25-4 |
| Appearance | Expected to be a solid |
| Purity | >97% (as available from commercial suppliers) |
Conclusion
The synthesis of this compound can be achieved through a multi-step process, with the key final step being the oxidation of a 2-methyl group on the corresponding brominated pyridine precursor. While a definitive, detailed protocol for the entire sequence is not available in a single source, the procedures outlined in this guide, based on analogous and well-established chemical transformations, provide a strong foundation for its successful laboratory preparation. Due to the limited availability of public characterization data, thorough analytical confirmation of the final product is essential. This molecule holds potential as a versatile intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries.
In-Depth Technical Guide: 6-Bromo-5-methyl-2-pyridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-methyl-2-pyridinecarboxylic acid, a substituted picolinic acid derivative, represents a key building block in the synthesis of complex organic molecules. Its unique arrangement of a carboxylic acid, a bromine atom, and a methyl group on the pyridine ring offers multiple reactive sites for further chemical transformations. This strategic placement of functional groups makes it a valuable intermediate in the development of novel pharmaceutical compounds and other specialized chemical entities. The bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation and other derivatizations. This guide provides a comprehensive overview of the structural information, and potential synthetic and purification methodologies for 6-bromo-5-methyl-2-pyridinecarboxylic acid.
Structural and Physicochemical Properties
The fundamental structural and physicochemical properties of 6-bromo-5-methyl-2-pyridinecarboxylic acid are summarized in the table below. These data are essential for its identification, handling, and use in synthetic applications.
| Property | Value | Reference |
| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | [1] |
| Synonyms | 6-Bromo-5-methylpicolinic acid | [1] |
| CAS Number | 1211516-25-4 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| Canonical SMILES | CC1=C(N=C(C=C1)C(=O)O)Br | [1] |
| InChI | InChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | [1] |
| InChIKey | WMNTYVZHTYHFLX-UHFFFAOYSA-N | [1] |
Chemical Structure:
References
Technical Guide: Solubility Profile of 6-bromo-5-methylpicolinic Acid in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the solubility characteristics of 6-bromo-5-methylpicolinic acid. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this guide outlines a detailed experimental protocol for its determination using the equilibrium solubility method followed by High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, a logical workflow for solubility screening is presented. This guide is intended to provide researchers and drug development professionals with the necessary tools and methodologies to accurately assess the solubility of this compound in various organic solvents, a critical parameter for its use in synthesis, formulation, and biological studies.
Introduction
This compound is a substituted pyridine carboxylic acid derivative. The physicochemical properties of such molecules, particularly their solubility, are of paramount importance in the context of drug discovery and development. Solubility in a range of organic solvents dictates the feasibility of its use in various stages, from chemical synthesis and purification to formulation and in vitro/in vivo testing. This guide provides a framework for understanding and determining the solubility of this compound.
Physicochemical Properties
While extensive data on this compound is not widely available, its structure allows for the prediction of its general solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | N/A |
| Molecular Weight | 216.03 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not reported | N/A |
| pKa | ~2-3 (predicted for carboxylic acid), ~4-5 (predicted for pyridine nitrogen) | N/A |
The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen and carbonyl oxygen), along with a lipophilic bromomethyl-substituted aromatic ring, suggests a complex solubility profile that will be highly dependent on the nature of the solvent.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. It is anticipated that this compound will exhibit moderate to good solubility in these solvents due to favorable interactions with the carboxylic acid and pyridine moieties.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are capable of accepting hydrogen bonds and have large dipole moments. Good solubility is expected in highly polar aprotic solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the picolinic acid backbone, low solubility is predicted in nonpolar solvents.
Experimental Protocol for Solubility Determination
The following protocol describes the equilibrium solubility method, a gold standard for determining the solubility of a crystalline solid in a liquid.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis:
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing the peak area to a standard calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
4.3. HPLC Method Development (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of a standard solution (e.g., 270 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation
All quantitative solubility data should be presented in a clear and concise tabular format.
Table 2: Example Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
Visualizations
6.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound is a critical parameter that influences its application in research and development. This guide provides a robust experimental protocol for its determination, ensuring reliable and reproducible data. The presented workflow and data presentation standards aim to facilitate a comprehensive understanding of the solubility profile of this compound in various organic solvents. Researchers are encouraged to adapt the provided methodologies to their specific laboratory conditions and analytical capabilities.
An In-depth Technical Guide to the Safety of 6-bromo-5-methylpicolinic acid
This guide provides a comprehensive overview of the safety data for 6-bromo-5-methylpicolinic acid, tailored for researchers, scientists, and professionals in drug development. The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of the compound's potential hazards and safe handling procedures.
Chemical Identification and Physical Properties
This compound is a substituted pyridine carboxylic acid. A summary of its key chemical and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 1211516-25-4 | [1][2] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [2] |
| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | Inert atmosphere, 2-8°C | [1] |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning [1]
The logical relationship between the identified hazards and the necessary precautions is outlined in the diagram below.
Caption: Relationship between hazards and precautionary measures.
Precautionary Measures and Handling
Adherence to the following precautionary statements is mandatory to ensure safety when handling this compound.
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P330 | Rinse mouth. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: Safe Handling Workflow
While specific experimental protocols for toxicity studies of this compound are not publicly available, a generalized workflow for safe handling in a research setting is provided below. This protocol is based on standard laboratory practices for handling hazardous solid compounds.
Objective: To safely handle and use this compound for experimental procedures.
Materials:
-
This compound (solid)
-
Appropriate solvents
-
Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves
-
Chemical fume hood
-
Spatula, weighing paper, and glassware
-
Waste disposal container
Methodology:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Don all required PPE before handling the compound.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.
-
Use a clean spatula to transfer the solid compound to weighing paper or directly into a tared vessel.
-
Avoid generating dust during transfer.
-
-
Dissolution (if applicable):
-
Add the solvent to the solid in a controlled manner to avoid splashing.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
-
Experimental Use:
-
Conduct all subsequent experimental steps involving the compound within the fume hood.
-
Keep containers closed when not in use.
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including gloves, weighing paper, and excess reagents, in a designated hazardous waste container.
-
Follow institutional and local regulations for chemical waste disposal.
-
-
Decontamination:
-
Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for safe handling.
First Aid Measures
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Measures |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing.[3] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
Fire-Fighting and Reactivity Data
| Parameter | Information |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide gas. |
| Incompatible Materials | Strong oxidizing agents.[3] |
| Chemical Stability | Stable under recommended storage conditions.[5] |
Toxicological Information
References
Commercial Suppliers and Technical Guide for 6-Bromo-5-methylpicolinic Acid
For researchers, scientists, and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. This technical guide provides an in-depth overview of commercial suppliers for 6-bromo-5-methylpicolinic acid (CAS No. 1211516-25-4), a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.
Summary of Commercial Suppliers
Sourcing of this compound can be achieved through various chemical suppliers, ranging from large, well-established companies to more specialized niche providers. The following table summarizes key quantitative data for a selection of commercial suppliers to facilitate easy comparison. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Location | Purity | CAS Number | Additional Notes |
| BLD Pharmatech Ltd. | Shanghai, China | 95+% | 1211516-25-4 | A leading manufacturer and supplier of a wide range of research chemicals.[1] |
| Sigma-Aldrich (Merck) | Global | ≥95% | 1211516-25-4 | A major global supplier of chemicals and laboratory equipment, offering various grades of products. |
| Zhejiang Jiuzhou Pharmaceutical Co., Ltd. | Zhejiang, China | 99% | 1211516-25-4 | Specializes in the development and production of organic intermediates.[2] |
| Dayang Chem (Hangzhou) Co., Ltd. | Hangzhou, China | Not Specified | 1211516-25-4 | A high-tech enterprise focused on chemical product research, production, and trade.[3] |
| Hangzhou LEAP Chem Co., Ltd. | Hangzhou, China | Industrial Grade/95% (for methyl ester) | 1209093-48-0 (methyl ester) | A specialized fine chemical supplier for research, development, and production.[4] |
| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Germany | Not Specified | 1211516-25-4 | A supplier of fine chemicals for research purposes. |
Key Applications in Drug Discovery
This compound and its derivatives are of significant interest in drug discovery, primarily due to their utility as fragments for the synthesis of more complex molecules. The presence of the bromine atom and the carboxylic acid functionality on the pyridine ring allows for versatile chemical modifications, such as cross-coupling reactions and amide bond formations.
One of the most prominent applications is in the development of Proteolysis-Targeting Chimeras (PROTACs) .[5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The picolinic acid scaffold can serve as a linker component or as part of the ligand that binds to the E3 ligase or the target protein.
Illustrative Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, a key application for this compound derivatives.
Caption: Generalized workflow for the synthesis of a PROTAC molecule.
Representative Experimental Protocol: Synthesis of a Picolinic Acid Derivative
Synthesis of 6-Bromo-2-pyridinecarboxylic Acid Methyl Ester
This procedure involves the oxidation of the corresponding methylpyridine followed by esterification.[10]
Step 1: Oxidation of 6-Bromo-2-methylpyridine
-
To a reaction flask, add 6-bromo-2-methylpyridine and water.
-
Heat the mixture to 60-65 °C with stirring.
-
Add potassium permanganate (KMnO₄) in portions, maintaining the temperature.
-
Continue stirring and heating for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove manganese dioxide.
-
Adjust the pH of the filtrate to 1.5-2 with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain 6-bromo-2-pyridinecarboxylic acid.
Step 2: Esterification
-
To a flask, add the 6-bromo-2-pyridinecarboxylic acid obtained in the previous step, anhydrous methanol, and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 2-8 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Recrystallize the crude product from a suitable solvent mixture (e.g., ethyl acetate/petroleum ether) to obtain the pure 6-bromo-2-pyridinecarboxylic acid methyl ester.
Signaling Pathway Diagram: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a PROTAC, showcasing how it hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. 2-(2,5-dimethoxyphenyl)acetic acid1758-25-4,Purity98%_Shanghai Bi De Pharmaceutical Technology Co., Ltd. [molbase.com]
- 2. 2-broMo-3-Methyl-pyridine-3-carboxyl acid, CasNo.1211516-25-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
The Strategic Application of 6-Bromo-5-Methylpicolinic Acid in Targeted Protein Degradation
For Immediate Release
Shanghai, China – December 30, 2025 – In the rapidly evolving landscape of drug discovery, the strategic use of specialized chemical building blocks is paramount to the development of novel therapeutics. This technical guide focuses on the applications of 6-bromo-5-methylpicolinic acid, a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins.[1] Primarily utilized as a precursor for ligands targeting the Cereblon (CRBN) E3 ubiquitin ligase, this compound is integral to the construction of potent and selective protein degraders.[2][3]
Core Application: A Building Block for CRBN-Based PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By inducing the proximity of the POI to the E3 ligase, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to tag the POI for degradation.
This compound serves as a foundational scaffold for the synthesis of the E3 ligase ligand component of PROTACs that recruit CRBN. The picolinic acid moiety is a recognized pharmacophore for CRBN binding, and the bromine atom at the 6-position provides a versatile handle for the attachment of a linker, which is then connected to the POI-binding ligand. The methyl group at the 5-position can influence the binding affinity and selectivity of the ligand for CRBN.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC synthesized using a this compound-derived CRBN ligand is a cyclical process that leads to the catalytic degradation of the target protein.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Synthesis and Experimental Protocols
The synthesis of a PROTAC utilizing a this compound-derived ligand typically involves a multi-step process. The following protocols outline a general workflow for the synthesis of a PROTAC targeting the BRD4 protein, a well-established therapeutic target in oncology.
Protocol 1: Synthesis of a CRBN Ligand-Linker Intermediate
This initial step involves the functionalization of the this compound to attach a linker.
Materials:
-
This compound
-
Amine-terminated linker (e.g., Boc-NH-PEGn-NH2)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-terminated linker (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the CRBN ligand-linker intermediate.
Protocol 2: Synthesis of the Final PROTAC
The CRBN ligand-linker intermediate is then coupled to the POI-binding ligand.
Materials:
-
CRBN ligand-linker intermediate (from Protocol 1)
-
POI-binding ligand with a reactive handle (e.g., JQ1-acid)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Remove the protecting group (e.g., Boc) from the CRBN ligand-linker intermediate using standard conditions (e.g., TFA in DCM).
-
Dissolve the deprotected CRBN ligand-linker (1.0 eq) and the POI-binding ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Figure 2: General workflow for the synthesis of a PROTAC.
Quantitative Data Summary
The efficacy of PROTACs derived from this compound is evaluated through various in vitro assays. The following table summarizes typical quantitative data for a BRD4-targeting PROTAC.
| Parameter | Description | Typical Value Range |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 - 100 nM |
| Dmax | The maximum percentage of protein degradation achieved. | > 90% |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the CRBN E3 ligase. | 10 - 500 nM |
| BRD4 Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the BRD4 protein. | 10 - 500 nM |
| Cell Viability (IC50) | The concentration of the PROTAC that inhibits 50% of cell growth in cancer cell lines. | 10 - 1000 nM |
Conclusion
This compound is a valuable and versatile building block in the field of targeted protein degradation. Its strategic use in the synthesis of CRBN-recruiting PROTACs enables the development of potent and selective therapeutics for a range of diseases, including cancer. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance this exciting therapeutic modality. Further exploration and optimization of linkers and POI-binding ligands in conjunction with this core scaffold will continue to drive the discovery of next-generation protein degraders.
References
An In-depth Technical Guide to 6-Bromo-5-methylpicolinic Acid as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-methylpicolinic acid is a versatile heterocyclic building block of significant interest in organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid, offers multiple reaction sites for derivatization. The presence of the bromine atom at the 6-position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The carboxylic acid and methyl groups also provide handles for further functionalization. These characteristics make this compound a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. For instance, picolinic acid derivatives are known to act as synthetic auxin herbicides[1]. Moreover, this scaffold is relevant in the development of proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality for targeted protein degradation[2][3][4][5].
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data has been compiled from various chemical suppliers and databases[2][6][7].
| Property | Value | Reference(s) |
| CAS Number | 1211516-25-4 | [2][6][7] |
| Molecular Formula | C₇H₆BrNO₂ | [2][7] |
| Molecular Weight | 216.03 g/mol | [2][7] |
| IUPAC Name | 6-bromo-5-methylpyridine-2-carboxylic acid | [6][7] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [2][6] |
| Storage Temperature | Inert atmosphere, 2-8°C | [6] |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely available in the public domain. However, the expected spectroscopic signatures can be predicted based on its structure and comparison with analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet for the methyl group protons would likely appear in the upfield region.
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule, including the carboxylic acid carbon, the five carbons of the pyridine ring, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) of the carboxylic acid, as well as bands corresponding to O-H stretching, C-H stretching of the aromatic and methyl groups, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (216.03 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis of this compound
Representative Experimental Protocol: Oxidation of 6-Bromo-2,5-dimethylpyridine
Materials and Reagents:
-
6-Bromo-2,5-dimethylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (10% aqueous solution)
-
Sodium bisulfite (for quenching)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2,5-dimethylpyridine and water.
-
Heat the mixture to 60-65°C with vigorous stirring.
-
Add potassium permanganate in portions over several hours, maintaining the reaction temperature.
-
After the addition is complete, continue to heat and stir the mixture for an additional 6-7 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the filter cake with a small amount of water.
-
Combine the filtrates and cool in an ice bath.
-
Carefully acidify the filtrate with 10% hydrochloric acid to a pH of 1.5-2, which should precipitate the product as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis: Cross-Coupling Reactions
The bromine atom at the 6-position of the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures from simpler building blocks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds[9].
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)[10]
-
Solvent (e.g., DMF, or a mixture of 1,4-dioxane and water)[10]
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., 5 mol%) under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 6-aryl-5-methylpicolinic acid derivative.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides[11][12].
Materials and Reagents:
-
This compound (or its ester derivative)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the this compound derivative (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).
-
Seal the flask and heat the reaction mixture to 80-110°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst[13][14].
Materials and Reagents:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the anhydrous solvent and the amine base (2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the reaction progress by TLC or LC-MS[13].
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Significance of Picolinic Acid Derivatives
Derivatives of picolinic acid are prevalent in many biologically active compounds. The functionalization of the picolinic acid scaffold allows for the fine-tuning of their therapeutic or agrochemical properties.
Herbicidal Activity
Picolinic acid and its derivatives are a well-known class of synthetic auxin herbicides[1]. The discovery of new picolinate compounds with potent herbicidal activity is an active area of research. For example, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been designed and synthesized, showing promising herbicidal activity by targeting the auxin-signaling F-box protein 5 (AFB5)[1]. The this compound core provides a key starting point for the synthesis of such analogues.
Role in Targeted Protein Degradation (PROTACs)
The development of PROTACs is a cutting-edge area of drug discovery that aims to eliminate disease-causing proteins rather than just inhibiting them[4][5]. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[15][16]. The picolinic acid scaffold can be incorporated into the linker or ligand components of PROTACs. The versatility of this compound allows for its elaboration into complex structures suitable for optimizing the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase[15].
Caption: Simplified workflow of PROTAC-mediated protein degradation.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, with the bromo group being particularly amenable to palladium-catalyzed cross-coupling reactions. This enables the efficient synthesis of a diverse library of substituted picolinic acid derivatives. The demonstrated and potential applications of these derivatives in agrochemicals and cutting-edge therapeutics like PROTACs underscore the importance of this compound as a key starting material for innovation in both academic and industrial research.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 6-Bromo-5-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 71721002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 11. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]
- 12. Methyl 6-bromo-5-methylpicolinate | C8H8BrNO2 | CID 45789630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1209093-48-0|Methyl 6-bromo-5-methylpicolinate|BLD Pharm [bldpharm.com]
- 14. 137778-20-2|5-Bromo-6-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 15. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Therapeutic Journey of Picolinic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid, a pyridinecarboxylic acid, has traversed a remarkable scientific journey from its initial discovery as a tryptophan metabolite to its current status as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and evolving therapeutic landscape of picolinic acid and its derivatives. We delve into the core aspects of their synthesis, multifaceted biological activities, and the intricate signaling pathways they modulate. This document is designed to be a comprehensive resource, featuring detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualized signaling and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
A Historical Odyssey: From a Tryptophan Catabolite to a Therapeutic Hope
The story of picolinic acid begins with the study of tryptophan metabolism. It is an endogenous catabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][2] Its presence has been detected in various biological fluids, including blood serum, cerebrospinal fluid, and human milk.[1] One of the earliest and most defining characteristics of picolinic acid to be recognized was its potent chelating activity, first reported in 1879 by Weidel, who demonstrated its ability to chelate copper and iron.[1] This property of forming stable complexes with divalent and trivalent metal ions, such as zinc, chromium, manganese, and molybdenum, has been a cornerstone of its biological significance and therapeutic exploration.[1][2]
The transition from a biological curiosity to a molecule of therapeutic interest was spurred by the discovery of its diverse physiological effects. Research has unveiled its involvement in a variety of neuroprotective, immunological, and anti-proliferative processes.[1][2] This has led to the investigation of picolinic acid and its derivatives for a wide range of applications, from nutritional supplements like chromium picolinate to potential treatments for cancer, viral infections, and neurological disorders.[3] The development of synthetic methodologies to create a vast array of picolinic acid derivatives has further expanded the horizons of its therapeutic potential, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.
The Kynurenine Pathway: Biosynthesis of Picolinic Acid
Picolinic acid is synthesized in the body from L-tryptophan through a series of enzymatic reactions known as the kynurenine pathway. This pathway is a major route for tryptophan degradation. The diagram below illustrates the key steps leading to the formation of picolinic acid.
Synthetic Strategies for Picolinic Acid Derivatives
The therapeutic potential of picolinic acid has driven the development of diverse synthetic methodologies to access a wide range of its derivatives. These methods allow for the introduction of various substituents on the pyridine ring and modification of the carboxylic acid moiety, enabling the exploration of structure-activity relationships.
General Experimental Workflow for Synthesis
A common synthetic route to picolinic acid derivatives involves the modification of the parent picolinic acid molecule. The following workflow outlines a general procedure for the synthesis of picolinamide derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl Picolinate [4]
-
Materials: Picolinic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
To a solution of picolinic acid (10 g, 0.0812 mol) in absolute ethanol (70 mL) in a 250 mL round-bottom flask, stir until a clear solution is obtained.
-
Cool the solution to -10 °C.
-
Slowly add concentrated sulfuric acid (3 mL) dropwise with continuous stirring. A white precipitate will form.
-
After the acid addition is complete, reflux the mixture with stirring at 80 °C for 48 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl picolinate.
-
Protocol 2: Synthesis of a Picolinamide Derivative (Compound 5 from Abbas et al., 2021) [5]
-
Materials: Ethyl picolinate, hydrazine hydrate, carbon disulfide, potassium hydroxide, substituted benzoyl chloride.
-
Procedure:
-
Synthesis of Picolinohydrazide: A mixture of ethyl picolinate (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol is refluxed for 6 hours. The resulting solid is filtered, washed with cold ethanol, and dried to yield picolinohydrazide.
-
Synthesis of Potassium 2-(picolinoyl)hydrazine-1-carbodithioate: To a stirred solution of picolinohydrazide (0.01 mol) in absolute ethanol containing potassium hydroxide (0.015 mol), carbon disulfide (0.015 mol) is added dropwise at 0-5 °C. The mixture is stirred for 12-16 hours at room temperature. The separated solid is filtered, washed with ether, and dried.
-
Synthesis of 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol: The potassium salt from the previous step (0.01 mol) is refluxed with water for 4-5 hours. The solution is then cooled and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of the final picolinamide derivative: A mixture of the oxadiazole-2-thiol (0.01 mol), an appropriate substituted benzoyl chloride (0.01 mol), and triethylamine (a few drops) in anhydrous tetrahydrofuran is refluxed for 8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Biological Activities and Therapeutic Potential
Picolinic acid and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Several picolinic acid derivatives have demonstrated significant anticancer activity against various cancer cell lines. One of the proposed mechanisms involves the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.
Signaling Pathway: ER Stress-Mediated Apoptosis
Some derivatives have also been shown to target the epidermal growth factor receptor (EGFR) kinase domain.[4][5]
Table 1: Anticancer Activity of Picolinic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | A549 (Lung) | 99.93 | [5] |
| Fusaric acid | Various | Not specified | [6] |
Antiviral Activity
Picolinic acid has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses such as SARS-CoV-2 and influenza A virus.[7][8][9] The primary mechanism of action is the inhibition of viral entry into host cells.
Mechanism of Antiviral Action
Table 2: Antiviral Activity of Picolinic Acid
| Virus | Cell Line | Activity | Reference |
| Influenza A virus (IAV) | MDCK | Dose-dependent reduction in infectious virus counts | [10] |
| SARS-CoV-2 | HEK293T-ACE2 | Two-log reduction in viral RNA at 2 mM | [10] |
Immunomodulatory Effects
Picolinic acid plays a significant role in modulating the immune system. It can act as a second signal for the activation of IFN-γ-primed macrophages and can suppress the proliferation of CD4+ T cells.[11][12]
Signaling Pathway: T-Cell Proliferation Suppression
Neuroprotective and Other Activities
Picolinic acid has been implicated in neuroprotection, partly through its ability to chelate metal ions that can contribute to oxidative stress.[1] Derivatives of picolinic acid have also been investigated for anticonvulsant and herbicidal activities.[13][14]
Conclusion and Future Directions
The journey of picolinic acid and its derivatives from a simple metabolite to a versatile pharmacophore is a testament to the power of natural product-inspired drug discovery. The diverse biological activities, coupled with the synthetic tractability of the picolinic acid scaffold, offer immense opportunities for the development of novel therapeutics. Future research should focus on elucidating the detailed molecular mechanisms of action for various derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this remarkable class of compounds holds the promise of delivering new and effective treatments for a range of human diseases.
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 6. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]
- 7. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. news-medical.net [news-medical.net]
- 11. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 6-Bromo-5-Methylpicolinic Acid: A Technical Guide
Disclaimer: Publicly available, experimentally verified spectroscopic data for 6-bromo-5-methylpicolinic acid (CAS 1211516-25-4) is limited. This guide provides predicted spectroscopic information based on the compound's structure and general principles of spectroscopy, alongside generalized experimental protocols. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.
Compound Overview
Structure:
-
IUPAC Name: 6-bromo-5-methylpyridine-2-carboxylic acid
-
Molecular Formula: C₇H₆BrNO₂
-
Molecular Weight: 216.03 g/mol [1]
-
CAS Number: 1211516-25-4[1]
Predicted and Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 11.0 | Broad Singlet | 1H | COOH |
| ~8.0 - 7.8 | Doublet | 1H | H-3 or H-4 |
| ~7.7 - 7.5 | Doublet | 1H | H-3 or H-4 |
| ~2.4 | Singlet | 3H | -CH₃ |
Note: The precise chemical shifts and coupling constants of the aromatic protons (H-3 and H-4) would need to be determined experimentally. The acidic proton of the carboxylic acid is expected to be a broad singlet and its chemical shift can be concentration-dependent.[2]
¹³C NMR (Carbon NMR)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~150 - 155 | C-2 (Carbon bearing COOH) |
| ~145 - 150 | C-6 (Carbon bearing Br) |
| ~140 - 145 | C-4 |
| ~130 - 135 | C-5 (Carbon bearing CH₃) |
| ~125 - 130 | C-3 |
| ~18 - 22 | -CH₃ |
Note: Carbonyl carbons of carboxylic acids are typically observed in the 160-180 ppm range.[2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2970 - 2850 | Medium | C-H stretch (Methyl) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1300 | Medium | C-O stretch |
| ~1200 | Medium | O-H bend |
| Below 800 | Medium-Strong | C-Br stretch |
Note: The O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding.[3] The carbonyl (C=O) stretch is typically a very strong and sharp absorption.[3]
Mass Spectrometry (MS)
| m/z | Interpretation |
| 215/217 | Molecular Ion (M⁺) peak with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |
| 198/200 | [M-OH]⁺ |
| 170/172 | [M-COOH]⁺ |
| 91 | [M-Br-COOH]⁺ (Fragment corresponding to the methylpyridine cation) |
Note: The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.[4]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
¹H NMR Acquisition:
-
The proton spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
A standard pulse sequence is used.
-
The spectral width is typically set to 12-16 ppm.
-
A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is commonly used.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C spectrum is acquired.
-
The spectral width is set to approximately 200-220 ppm.
-
A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.
-
IR Spectroscopy
For a solid sample, one of the following methods is typically used:
-
KBr Pellet Method:
-
A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[5]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[5]
-
-
Thin Solid Film Method:
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.[7]
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fiveable.me [fiveable.me]
Technical Guide: Stability and Storage of 6-Bromo-5-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties
| Property | Value |
| Molecular Formula | C7H6BrNO2 |
| Molecular Weight | 216.03 g/mol [1] |
| Purity | Typically ≥97% |
Stability Profile
While detailed experimental stability data for 6-bromo-5-methylpicolinic acid is not publicly available, information from related bromo-picolinic acid derivatives suggests that the compound is generally stable under recommended storage conditions.[3] Key factors that may affect its stability include:
-
Heat and Light: Exposure to excessive heat, open flames, sparks, and direct sunlight should be avoided as it may lead to decomposition.[3][4]
-
Moisture: The compound should be stored in a dry environment to prevent potential hydrolysis or degradation.
-
Incompatible Materials: Contact with strong oxidizing agents, reducing agents, strong acids, and strong bases should be avoided as these can induce chemical reactions leading to decomposition.[5]
Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[3][4]
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on data from analogous compounds:
| Parameter | Recommendation | Source |
| Temperature | Store at room temperature. For enhanced stability, refrigeration (2-8°C) is advisable.[5][6] | [5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Container | Keep in a tightly closed, suitable container. | [3][5][7] |
| Location | Store in a dry, cool, and well-ventilated place.[3][5][7] | [3][5][7] |
| Protection | Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5] | [3][4][5] |
Logical Workflow for Handling and Storage
The following diagram outlines the recommended workflow for the handling and storage of this compound to maintain its stability.
Potential Degradation Pathway
While a specific degradation pathway for this compound has not been experimentally detailed in the available literature, a potential pathway under harsh conditions (e.g., high heat or presence of strong nucleophiles) could involve decarboxylation, which is a common reaction for picolinic acids.
Experimental Protocols
Specific experimental protocols for stability testing of this compound are not available in the reviewed literature. However, a general approach to assess the stability of a new chemical entity would typically involve the following:
-
Forced Degradation Studies:
-
Expose the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress).
-
Use techniques like High-Performance Liquid Chromatography (HPLC) with a diode-array detector to separate and identify degradation products.
-
Mass Spectrometry (MS) can be coupled with HPLC to determine the structure of the degradants.
-
-
Long-Term Stability Studies:
-
Store the compound under recommended storage conditions for an extended period.
-
Periodically test samples for purity and the presence of any degradation products using a validated analytical method (e.g., HPLC).
-
It is crucial for researchers and drug development professionals to perform their own stability assessments to establish appropriate handling and storage protocols for their specific applications. The information provided in this guide should be used as a starting point and supplemented with in-house experimental data.
References
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 6-Bromo-5-Methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid or its ester, with an organohalide. Picolinic acid derivatives are significant structural motifs in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. The functionalization of the pyridine ring through cross-coupling reactions is a key strategy for the synthesis of novel pharmaceutical candidates.
These application notes provide a detailed guide for the use of 6-bromo-5-methylpicolinic acid in Suzuki-Miyaura cross-coupling reactions to synthesize 6-aryl-5-methylpicolinic acid derivatives. These products are valuable scaffolds for the development of new therapeutic agents. This document outlines representative reaction conditions, detailed experimental protocols, and troubleshooting guidelines to facilitate the successful application of this methodology in a research and development setting.
Data Presentation: Representative Suzuki-Miyaura Coupling of this compound
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data presented are illustrative and based on established protocols for structurally similar bromopyridine carboxylic acids. Optimal conditions may vary depending on the specific arylboronic acid used.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF | 90 | 16 | 80-92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | Toluene/H₂O (3:1) | 110 | 10 | 78-88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 18 | 70-80 |
| 6 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 14 | 65-75 |
*Yields are approximate and based on reactions with analogous substrates. Optimization for each specific substrate is recommended.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), any additional ligand, and the base (2-3 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If an aqueous solvent system was used, dilute with water and an organic solvent (e.g., ethyl acetate). Separate the aqueous layer and extract it with the organic solvent. If a non-aqueous solvent was used, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 6-aryl-5-methylpicolinic acid.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Use a fresh batch of catalyst. - Consider a different palladium precatalyst or ligand (e.g., Buchwald ligands like SPhos or XPhos for challenging couplings). |
| - Insufficiently inert atmosphere | - Ensure proper degassing of the solvent and flushing of the reaction vessel with inert gas. | |
| - Ineffective base | - Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). - Ensure the base is finely powdered and anhydrous. | |
| - Low reaction temperature | - Increase the reaction temperature in increments of 10 °C. | |
| Significant Homocoupling of Boronic Acid | - Presence of oxygen | - Thoroughly degas the solvent and maintain a positive pressure of inert gas. |
| - Inappropriate catalyst system | - Screen different palladium catalysts and ligands. | |
| Protodeborylation of Boronic Acid | - Presence of water with a strong base | - Use anhydrous conditions if possible. - Use a milder base like K₂CO₃ or KF. |
| - Prolonged reaction time at high temperature | - Monitor the reaction closely and stop it once the starting material is consumed. - Consider using a more active catalyst to shorten the reaction time. | |
| Difficulty in Product Purification | - Co-elution with byproducts | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative purification method. |
Application Notes and Protocols for the Esterification of 6-bromo-5-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 6-bromo-5-methylpicolinic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Two primary methods are presented: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification using a coupling agent. These protocols are designed to be reproducible and include data presentation in a structured format, detailed experimental procedures, and visual workflow diagrams.
Introduction
This compound is a substituted pyridinecarboxylic acid whose ester derivatives are valuable precursors in medicinal chemistry. The esterification of this compound can be achieved through several methods, each with its own advantages and disadvantages. The choice of method may depend on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product. This application note outlines two robust and widely applicable protocols for this transformation.
Comparison of Esterification Protocols
The following table summarizes the key parameters for the two recommended protocols for the esterification of this compound.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Thionyl Chloride Method |
| Reagents | This compound, Alcohol (e.g., Methanol, Ethanol) | This compound, Alcohol, Dicyclohexylcarbodiimide (DCC) | This compound, Thionyl chloride (SOCl₂), Alcohol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | 4-Dimethylaminopyridine (DMAP) | None (or catalytic DMF) |
| Solvent | Excess alcohol or a non-polar solvent (e.g., Toluene) | Aprotic polar solvent (e.g., Dichloromethane, THF) | Inert solvent (e.g., Toluene, Dichloromethane) |
| Temperature | 60-110 °C (Reflux)[1] | Room Temperature[2] | Room temperature to reflux |
| Reaction Time | 1-10 hours[1] | 1-12 hours | 1-3 hours (for acid chloride formation), then 1-2 hours for esterification |
| Work-up | Neutralization, Extraction | Filtration of DCU, Extraction | Removal of excess SOCl₂, Extraction |
| Typical Yields | Good to excellent, equilibrium-driven | High[3] | High |
| Advantages | Simple, inexpensive reagents.[4] | Mild reaction conditions, suitable for sensitive substrates.[2][5][6] | High reactivity of the acid chloride intermediate.[7] |
| Disadvantages | Harsh acidic conditions, reversible reaction.[1][4][8] | DCC is an allergen, formation of dicyclohexylurea (DCU) byproduct.[2][9] | Two-step process, SOCl₂ is corrosive and moisture-sensitive.[7][10] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol describes the esterification of this compound with methanol using sulfuric acid as a catalyst. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[1][4][8]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or as the solvent).
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.3 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6-bromo-5-methylpicolinate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification
This method is a milder alternative to the Fischer-Speier esterification and is suitable for substrates that may be sensitive to strong acids.[2][5][6] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2]
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the alcohol (1.1-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate using a Buchner funnel and wash the filter cake with a small amount of cold dichloromethane.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Visual Workflow Diagrams
Fischer-Speier Esterification Workflow
Caption: Workflow for the Fischer-Speier esterification of this compound.
Steglich Esterification Workflow
Caption: Workflow for the Steglich esterification of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: 6-Bromo-5-methylpicolinic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-methylpicolinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its substituted pyridine core serves as a valuable scaffold for the synthesis of a wide array of complex molecules. The presence of a bromine atom at the 6-position, a carboxylic acid at the 2-position, and a methyl group at the 5-position provides multiple points for chemical modification, making it an ideal starting material for the construction of diverse molecular architectures.
The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for three of the most important cross-coupling reactions involving this compound and its derivatives: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of key pharmaceutical intermediates.
I. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-methylpicolinic Acid Derivatives
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[3][4] For this compound, a Suzuki coupling enables the introduction of various aryl or heteroaryl substituents at the 6-position, facilitating the exploration of structure-activity relationships in drug discovery programs.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative Suzuki-Miyaura coupling reactions of a methyl ester derivative of this compound with various boronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings of bromo-pyridines.[5] It is common practice to protect the carboxylic acid as an ester to prevent potential side reactions and improve solubility.[6]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 14 | 82-92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of methyl 6-bromo-5-methylpicolinate with an arylboronic acid.
Materials:
-
Methyl 6-bromo-5-methylpicolinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask, add methyl 6-bromo-5-methylpicolinate, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-5-methylpicolinate.
Logical Workflow for Suzuki-Miyaura Coupling
II. Sonogashira Coupling: Synthesis of 6-Alkynyl-5-methylpicolinic Acid Derivatives
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a powerful method for the formation of C(sp)-C(sp²) bonds.[5][7] This reaction is instrumental in the synthesis of pharmaceutical intermediates containing an alkyne moiety, which can serve as a handle for further functionalization or as a key structural element of the final active pharmaceutical ingredient (API).
Data Presentation: Representative Sonogashira Coupling Reactions
The following table presents data from Sonogashira coupling reactions of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes, which serves as a good model for the reactivity of this compound derivatives.[4]
| Entry | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 16 | 92 |
| 2 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 16 | 93 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 16 | 85 |
| 4 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 16 | 90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of a bromo-cyanopyridine and is expected to be applicable to methyl 6-bromo-5-methylpicolinate.[4]
Materials:
-
Methyl 6-bromo-5-methylpicolinate (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 6-bromo-5-methylpicolinate, Pd(PPh₃)₄, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Sonogashira Coupling
III. Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-methylpicolinic Acid Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, coupling an amine with an aryl halide.[8][9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11] For this compound, this reaction provides a direct route to introduce a variety of amino groups at the 6-position.
Data Presentation: Representative Buchwald-Hartwig Amination
The following table provides a representative example of a large-scale Buchwald-Hartwig amination of a bromo-isoquinoline derivative, demonstrating the scalability and efficiency of this reaction for producing pharmaceutical intermediates.
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | 65 | 18 | 80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general procedure that can be adapted for the amination of methyl 6-bromo-5-methylpicolinate.
Materials:
-
Methyl 6-bromo-5-methylpicolinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.
-
Add methyl 6-bromo-5-methylpicolinate and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-5-methylpicolinate derivative.
Application in the Synthesis of Kinase Inhibitor Scaffolds
Derivatives of 6-substituted-5-methylpicolinic acid are valuable intermediates in the synthesis of various kinase inhibitors. For instance, analogs of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, often feature a substituted heteroaromatic core. The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.
BRAF/MEK/ERK Signaling Pathway
The ability to synthesize a variety of 6-substituted-5-methylpicolinic acid derivatives through the cross-coupling reactions described above allows for the rapid generation of compound libraries for screening against kinases like BRAF and for the optimization of lead compounds in drug discovery campaigns.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide efficient and modular routes to a diverse range of substituted picolinic acid derivatives. The protocols and data presented herein, based on established methodologies for similar heterocyclic systems, offer a comprehensive guide for researchers in the field of drug discovery and development to leverage the synthetic potential of this important scaffold.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Bromo-5-methylpicolinic Acid in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Picolinic acid derivatives are a significant class of herbicides that act as synthetic auxins, disrupting plant growth and development.[1][2][3][4][5] Notable examples of commercial herbicides from this class include picloram, clopyralid, and the more recent arylpicolinates like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[1][3][4][5] These compounds mimic the natural plant hormone auxin, leading to phytotoxicity in susceptible plant species. The core of their activity lies in their ability to bind to auxin receptors, such as the F-box protein AFB5, initiating a signaling cascade that results in uncontrolled growth and eventual plant death.[2][3]
6-Bromo-5-methylpicolinic acid is a key heterocyclic building block for the synthesis of novel picolinic acid-based agrochemicals.[6] The bromine atom at the 6-position serves as a versatile handle for introducing various aryl, heteroaryl, or other functional groups via cross-coupling reactions. This allows for the systematic modification of the picolinic acid scaffold to explore structure-activity relationships (SAR) and develop new herbicides with improved efficacy, selectivity, and weed resistance profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential new herbicidal compounds.
Mechanism of Action: Synthetic Auxin Herbicides
Picolinic acid-based herbicides function as synthetic auxins. Their primary mode of action is the deregulation of plant growth by overwhelming the natural auxin signaling pathway.
Key steps in the signaling pathway include:
-
Binding to the Co-receptor Complex: The synthetic auxin molecule binds to a co-receptor complex consisting of an F-box protein (like TIR1 or AFB5) and an Aux/IAA transcriptional repressor.[2][3]
-
Ubiquitination and Degradation of Aux/IAA: This binding event promotes the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex. The polyubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.
-
Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), inhibiting their activity. The degradation of Aux/IAA repressors liberates ARFs.
-
Gene Transcription: The activated ARFs can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription.
-
Uncontrolled Growth: The massive transcription of these genes results in uncontrolled cell division, elongation, and differentiation, ultimately leading to epinasty, tissue damage, and plant death.
Application: Synthesis of Novel Herbicides
This compound is an ideal starting material for generating libraries of novel 6-substituted picolinic acids. The bromo group at the 6-position is readily displaced or coupled with other moieties, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Experimental Workflow
The general workflow for utilizing this compound in herbicide discovery involves a multi-step process from synthesis to biological evaluation.
Protocols
Protocol 1: Synthesis of a 6-Aryl-5-methylpicolinic Acid via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a 6-aryl-5-methylpicolinic acid from this compound. This is a two-step process involving an initial esterification followed by a Suzuki cross-coupling reaction and subsequent hydrolysis.
Step A: Esterification of this compound
-
Reagents and Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Rotary evaporator
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the methyl 6-bromo-5-methylpicolinate.
-
Step B: Suzuki Cross-Coupling and Hydrolysis
-
Reagents and Materials:
-
Methyl 6-bromo-5-methylpicolinate (from Step A)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) (1M)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
-
Procedure:
-
To a Schlenk flask, add methyl 6-bromo-5-methylpicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Add a solution of LiOH (2.0 eq) in water and stir at room temperature or gently heat to hydrolyze the ester.
-
Once the hydrolysis is complete, acidify the mixture with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude 6-aryl-5-methylpicolinic acid.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: In Vitro Root Growth Inhibition Assay using Arabidopsis thaliana
This protocol is a primary screen to evaluate the herbicidal potential of newly synthesized compounds by measuring their effect on the root growth of a model plant.
-
Reagents and Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (square or round)
-
Test compounds dissolved in DMSO (stock solutions)
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)
-
-
Procedure:
-
Seed Sterilization: Surface sterilize A. thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse 4-5 times with sterile distilled water.
-
Plating: Suspend the sterilized seeds in 0.1% sterile agar solution and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Medium Preparation: Prepare MS medium containing 1% sucrose and solidify with 0.8% agar. Autoclave and cool to ~50°C. Add the test compounds from DMSO stocks to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is constant across all plates and below 0.1%. Pour the medium into Petri dishes.
-
Seed Sowing: After stratification, sow 10-15 seeds per plate on the surface of the solidified MS medium containing the test compounds.
-
Incubation: Place the plates vertically in a growth chamber.
-
Data Collection: After 7-10 days of growth, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the percent root growth inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%) by fitting the data to a dose-response curve.
-
Data Presentation
The herbicidal activity of novel picolinic acid derivatives is often compared to commercial standards. The following tables summarize representative data for analogous compounds found in the literature.
Table 1: In Vitro Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives against A. thaliana Root Growth.
| Compound | R Group on Aryl Ring | IC₅₀ (µM)[2][3] |
| V-7 | 2,3,4-trifluoro | 0.003 |
| V-8 | 2,4-difluoro-3-methoxy | 0.007 |
| Picloram | (Commercial Standard) | 0.032 |
| Halauxifen-methyl | (Commercial Standard) | 0.135 |
Data adapted from Feng, T., et al. (2023). Molecules, 28(3), 1431.[2][3]
Table 2: Post-emergence Herbicidal Activity of Selected Compounds at 300 g ai/ha. [2][3]
| Compound | Chenopodium album (% Inhibition) | Amaranthus retroflexus (% Inhibition) | Sorghum halepense (% Inhibition) |
| V-8 | 95 | 100 | 80 |
| Picloram | 90 | 90 | 60 |
Data adapted from Feng, T., et al. (2023). Molecules, 28(3), 1431.[2][3]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel picolinic acid-based herbicides. Its utility in palladium-catalyzed cross-coupling reactions allows for the creation of diverse chemical libraries. By leveraging the established mechanism of action of synthetic auxins and employing systematic screening protocols, researchers can utilize this building block to discover next-generation herbicides with enhanced performance characteristics. The protocols and data presented herein provide a framework for the application of this compound in modern agrochemical research.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Functionalization of the Pyridine Ring in 6-Bromo-5-Methylpicolinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring of 6-bromo-5-methylpicolinic acid. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the picolinic acid scaffold in numerous biologically active compounds. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the introduction of a diverse range of substituents at the 6-position of the pyridine ring.
Overview of Functionalization Strategies
The bromine atom at the 6-position of this compound serves as a versatile handle for various chemical transformations. The primary strategies for its functionalization include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples applicable to this compound include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: For the synthesis of 6-amino-5-methylpicolinic acid derivatives.
-
Sonogashira Coupling: For the installation of alkynyl moieties.
-
Stille Coupling: An alternative method for carbon-carbon bond formation using organotin reagents.
-
Heck Reaction: For the vinylation of the pyridine ring.
-
-
Nucleophilic Aromatic Substitution (SNAr): This reaction allows for the displacement of the bromide with various nucleophiles, such as amines, alkoxides, and thiolates. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can facilitate this reaction.
Due to the presence of a carboxylic acid group, protection may be necessary for certain cross-coupling reactions to prevent interference with the catalytic cycle or basic reagents. Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be introduced via Fischer esterification and later removed by hydrolysis.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds. It involves the reaction of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (or its methyl/ethyl ester) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂) (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (or its ester), the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization. If an ester protecting group was used, it can be hydrolyzed at this stage using standard procedures (e.g., LiOH in THF/water).
-
Table 1: Representative Data for Suzuki-Miyaura Coupling of 6-Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 90-98 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 |
Note: The data in this table is illustrative and based on reactions with structurally similar bromopyridine derivatives. Actual yields may vary depending on the specific substrate and reaction conditions.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide variety of aryl and heteroaryl amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (or its ester) (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the solvent, followed by this compound (or its ester) and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir for the specified time (typically 4-24 hours), monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Table 2: Representative Data for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (5) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 75-90 |
| 4 | Piperidine | Pd(OAc)₂ (3) | XPhos (6) | NaOt-Bu | Dioxane | 100 | 12 | 85-98 |
Note: The data in this table is illustrative and based on reactions with structurally similar bromopyridine derivatives. Actual yields may vary.
Caption: Hypothetical inhibition of a kinase signaling pathway by a functionalized picolinic acid derivative.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution provides a powerful platform for the synthesis of a diverse library of novel compounds. The protocols and data presented in this document serve as a guide for researchers to explore the chemical space around this privileged scaffold for applications in drug discovery and materials science. Careful optimization of reaction conditions will be crucial for achieving high yields and purity of the desired products. The potential for these derivatives to modulate key biological pathways, such as kinase signaling, underscores their importance in the development of new therapeutic agents.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-5-methylpicolinic acid
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science research for the synthesis of arylamines. This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of 6-bromo-5-methylpicolinic acid. A key consideration for this substrate is the presence of the acidic carboxylic acid proton, which can interfere with the basic conditions typically required for the amination. Therefore, it is highly recommended to protect the carboxylic acid, for instance as a methyl ester (Methyl 6-bromo-5-methylpicolinate), prior to the cross-coupling reaction. The subsequent hydrolysis of the ester can then furnish the desired carboxylic acid product.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of Methyl 6-bromo-5-methylpicolinate with various amine nucleophiles. These conditions are based on established protocols for structurally similar bromopyridine substrates and may require optimization for specific amine partners.[2][3]
| Entry | Amine Nucleophile (1.2 equiv) | Pd Catalyst (mol%) | Ligand (mol%) | Base (1.4 equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 12-24 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 12-24 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Dioxane | 110 | 12-24 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of Methyl 6-bromo-5-methylpicolinate
This protocol describes a general method for the palladium-catalyzed amination of Methyl 6-bromo-5-methylpicolinate with a primary or secondary amine.
Materials:
-
Methyl 6-bromo-5-methylpicolinate (1.0 equiv)
-
Amine (e.g., Aniline, Morpholine) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add Methyl 6-bromo-5-methylpicolinate and the corresponding amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 100-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired aminated product.
Protocol 2: Saponification of the Methyl Ester (Optional)
If the final product with the free carboxylic acid is desired, the methyl ester can be hydrolyzed.
Materials:
-
Methyl 6-amino-5-methylpicolinate derivative (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-4 equiv)
-
Solvent mixture (e.g., THF/Water or Methanol/Water)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolution: Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with aqueous HCl (e.g., 1 M) to a pH of approximately 3-4.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of Methyl 6-bromo-5-methylpicolinate.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle
This diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 6-bromo-5-methylpicolinic acid as a Putative Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][4][5] A PROTAC consists of two key ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][7]
While extensive research has focused on ligands for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, the discovery of novel E3 ligase ligands is crucial for expanding the scope and selectivity of TPD.[7][8] Picolinic acid derivatives have recently been identified as a promising scaffold for developing new CRBN ligands.[8][9]
This document explores the potential application of 6-bromo-5-methylpicolinic acid as a novel building block for a CRBN-recruiting protein degrader. While, to date, there is no direct published evidence detailing the use of this specific molecule in TPD, its picolinic acid core suggests its utility as a potential CRBN ligand. The following application notes and protocols are therefore presented as a guide for researchers interested in synthesizing and evaluating PROTACs based on this or structurally related scaffolds. The protocols provided are established methods for the characterization of CRBN-based protein degraders.
Mechanism of Action: CRBN-Recruiting PROTACs
A PROTAC utilizing a this compound-derived ligand would function by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and the CRL4-CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to surface-accessible lysine residues on the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[10][11][12] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[13][14]
Application Notes
Hypothetical Synthesis of a BRD4-Targeting PROTAC
The synthesis of a PROTAC is a modular process, typically involving the conjugation of the POI ligand and the E3 ligase ligand to a suitable linker.[15][16] Here, we propose a hypothetical two-step synthesis of a BRD4 degrader using this compound.
-
Step 1: Linker Conjugation to CRBN Ligand: The carboxylic acid of this compound can be coupled to one end of a bifunctional linker (e.g., an amine-PEG-acid linker) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF). This forms the E3 ligase ligand-linker intermediate.
-
Step 2: PROTAC Assembly: The remaining functional group on the linker (now a carboxylic acid) is then coupled to a BRD4 ligand possessing a free amine (e.g., an amino-derivative of JQ1) under similar amide coupling conditions to yield the final PROTAC molecule. Purification is typically achieved via reverse-phase HPLC.
Biological Evaluation Workflow
A systematic workflow is essential to characterize a novel PROTAC. This involves confirming target engagement, assessing cellular degradation efficacy, and evaluating downstream functional consequences.
Data Presentation
The efficacy of a PROTAC is primarily defined by its DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation percentage).[6] The following table presents representative data for well-characterized CRBN-based BRD4 degraders to serve as a benchmark for evaluating novel compounds.
Table 1: Performance of Representative CRBN-Based BRD4 Degraders
| Compound Name | Target(s) | DC50 | Dmax | E3 Ligase Recruited | Cell Line | Reference(s) |
| dBET1 | BET family | ~4 nM | >90% | CRBN | 22Rv1 | [17] |
| dBET6 | BET family | ~1.8 nM | >95% | CRBN | MOLM14 | [18] |
| ARV-825 | BRD4 | <1 nM | >95% | CRBN | Burkitt's Lymphoma | [1] |
| QCA570 | BRD4 | ~5-10 nM | >90% | CRBN | Bladder Cancer Cells | [19] |
Note: The values presented are approximations from published data and can vary based on cell line and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[6]
Materials:
-
Cell line of interest (e.g., MDA-MB-231, a breast cancer cell line expressing BRD4)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical dose-response range is 1 nM to 10 µM. Treat cells for a specified time (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli buffer to a final 1x concentration and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 15-25 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-BRD4 antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane 3 times with TBST for 5-10 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.[1] c. Quantify the band intensities using densitometry software.[20] d. Normalize the BRD4 protein levels to the loading control (e.g., GAPDH). e. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[6]
Protocol 2: CRBN Binding Assay (Time-Resolved FRET)
This TR-FRET assay measures the binding affinity of a test compound to the CRBN E3 ligase complex by monitoring the displacement of a fluorescent tracer.[21]
Materials:
-
Recombinant Tag1-CRBN-4C protein complex (CRBN/DDB1/CUL4A/RBX1)
-
Terbium-labeled anti-Tag1 antibody (Donor)
-
Fluorescently-labeled CRBN ligand, e.g., FL-Thalidomide (Acceptor)
-
Assay Buffer
-
Test PROTAC and reference compounds (e.g., pomalidomide)
-
Low-volume 384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test PROTAC and reference compounds in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Assay Reaction: a. Add 2 µL of diluted compound solution to the microplate wells. Include positive (no inhibitor) and negative (no CRBN) controls. b. Add 4 µL of diluted Tag1-CRBN-4C protein complex to each well (except negative controls). c. Add 4 µL of diluted FL-Thalidomide solution to each well. d. Add 10 µL of diluted Terbium-labeled anti-Tag1 antibody to each well.
-
Incubation: Incubate the plate at room temperature for 20-60 minutes, protected from light.
-
Measurement: Measure the TR-FRET signal using a plate reader. Read the emission at both the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm) after excitation at ~340 nm.
-
Data Analysis: a. Calculate the emission ratio (665 nm / 620 nm) for each well. b. Normalize the data relative to the positive (100% binding) and negative (0% binding) controls. c. Plot the normalized signal against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter variable slope) to determine the IC50 value.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to assess the cytotoxic or cytostatic effects of the PROTAC.[4][22]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
PROTAC stock solution and vehicle control
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Include wells with medium only for background measurement. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compounds to the respective wells. Incubate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure: a. Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature (~30 minutes). b. Add 100 µL of CellTiter-Glo® Reagent to each well.[4] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the average background luminescence from all readings. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration to determine the GI50/IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesensors.com [lifesensors.com]
- 18. researchgate.net [researchgate.net]
- 19. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LabXchange [labxchange.org]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Note: Synthesis of 6-Amino-5-methylpicolinic Acid Derivatives via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and versatile class of reactions for the functionalization of electron-deficient aromatic and heteroaromatic rings. This method is particularly effective for synthesizing substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[1] For the reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1]
In the case of 6-bromo-5-methylpicolinic acid, the pyridine nitrogen and the carboxylic acid group act as EWGs, activating the C6 position for nucleophilic attack. The bromine atom serves as an effective leaving group. This substrate is therefore well-suited for SNAr reactions with a variety of nucleophiles, including primary and secondary amines, to generate a library of substituted 5-methylpicolinic acid derivatives. These products can be valuable intermediates in drug discovery programs.
This application note provides a detailed experimental protocol for the nucleophilic aromatic substitution reaction on this compound with an amine nucleophile, using morpholine as a representative example.
Data Presentation
The following table summarizes the key quantitative data for a representative nucleophilic aromatic substitution reaction on this compound with morpholine. The data is based on typical yields and molar equivalents used in similar SNAr reactions on activated halopyridines.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (216.0 mg) |
| Morpholine | 1.2 mmol (104.5 mg, 105 µL) |
| Potassium Carbonate (K₂CO₃) | 2.5 mmol (345.5 mg) |
| Solvent | |
| Dimethylformamide (DMF) | 5.0 mL |
| Reaction Conditions | |
| Temperature | 120 °C |
| Reaction Time | 12 hours |
| Product | |
| Product Name | 6-(Morpholin-4-yl)-5-methylpicolinic acid |
| Theoretical Yield | 222.2 mg |
| Isolated Yield | 199.9 mg |
| Percentage Yield | 90% |
Experimental Protocols
This section details the methodology for the nucleophilic aromatic substitution of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1 M solution
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 216.0 mg) and anhydrous potassium carbonate (2.5 mmol, 345.5 mg).
-
Addition of Solvent and Reagents: Add anhydrous dimethylformamide (5.0 mL) to the flask, followed by the addition of morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction: The reaction mixture is stirred and heated to 120 °C in an oil bath. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of deionized water.
-
Acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. The product will precipitate out of the solution.
-
Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation of Product:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 10 mL).
-
Dry the product under vacuum to a constant weight.
-
-
Purification (if necessary):
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if impurities are present.
-
-
Characterization: The structure and purity of the final product, 6-(morpholin-4-yl)-5-methylpicolinic acid, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Workflow for SNAr on this compound.
References
Application Notes & Protocols: Development of Novel Kinase Inhibitors Utilizing a 6-Bromo-5-Methylpicolinic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel kinase inhibitors based on a 6-bromo-5-methylpicolinic acid scaffold. This document outlines the rationale for scaffold selection, a representative synthetic scheme, protocols for biological evaluation, and illustrative data for a hypothetical series of compounds targeting a generic tyrosine kinase.
Introduction and Rationale
Picolinic acid derivatives are a well-established class of scaffolds in medicinal chemistry, known for their ability to chelate metal ions and participate in hydrogen bonding interactions within enzyme active sites.[1][2] The this compound scaffold offers several advantages for inhibitor design:
-
The picolinic acid moiety can act as a hinge-binding motif, a common feature in many kinase inhibitors.
-
The bromo substituent at the 6-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of chemical space and optimization of potency and selectivity.
-
The methyl group at the 5-position can provide favorable hydrophobic interactions and influence the conformational presentation of the molecule within the binding pocket.
This document describes the development of a hypothetical series of inhibitors (designated as BMPA-1 to BMPA-4 ) targeting a representative tyrosine kinase.
Hypothetical Inhibitor Development Workflow
The development of novel inhibitors from the this compound scaffold follows a logical progression from design and synthesis to biological evaluation and optimization.
Caption: Workflow for the development of novel kinase inhibitors.
Synthesis of BMPA Inhibitor Series
The following is a representative synthetic protocol for the generation of the BMPA inhibitor series from the this compound scaffold. The key step involves a Suzuki-Miyaura cross-coupling reaction to introduce various aryl moieties.
Protocol 3.1: General Procedure for the Synthesis of BMPA Derivatives (BMPA-1 to BMPA-4)
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add the desired amine (e.g., aniline, 1.2 eq) and triethylamine (2.5 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the amide intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a microwave vial, combine the amide intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.1 eq), SPhos (0.2 eq), and potassium carbonate (3.0 eq).
-
Add a 3:1 mixture of dioxane and water.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final BMPA derivative.
Data Presentation: In Vitro Kinase Inhibition
The inhibitory activity of the hypothetical BMPA series was evaluated against the target tyrosine kinase. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Compound ID | R-Group (from Arylboronic Acid) | IC₅₀ (nM) |
| BMPA-1 | Phenyl | 520 |
| BMPA-2 | 4-Fluorophenyl | 250 |
| BMPA-3 | 4-Methoxyphenyl | 110 |
| BMPA-4 | 3-Aminophenyl | 45 |
Note: The data presented are for illustrative purposes to demonstrate a potential structure-activity relationship.
Experimental Protocols for Biological Evaluation
Protocol 5.1: In Vitro Tyrosine Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ values of the BMPA inhibitors.
Materials:
-
Kinase: Target Tyrosine Kinase (e.g., recombinant human Abl1)
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor
-
Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds: BMPA series dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the BMPA compounds in DMSO.
-
In the 384-well plate, add 2.5 µL of 4X test compound dilution in assay buffer.
-
Add 2.5 µL of 4X kinase/antibody mixture.
-
Add 5 µL of 2X tracer solution.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration to determine the IC₅₀ value using a sigmoidal dose-response curve fit.
Protocol 5.2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of the BMPA inhibitors on the proliferation of a cancer cell line known to be dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., K562 for Abl1 kinase)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the BMPA compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37 °C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway and Mechanism of Action
The BMPA inhibitors are designed to be ATP-competitive inhibitors of the target tyrosine kinase. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that promotes cell proliferation and survival.
Caption: Inhibition of a generic tyrosine kinase signaling pathway.
Disclaimer: The compounds, data, and specific protocols described in these application notes are for illustrative purposes to demonstrate the potential of the this compound scaffold in inhibitor development. Researchers should adapt and validate these methods for their specific targets and experimental systems.
References
Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-5-Methylpicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-bromo-5-methylpicolinic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the synthetic strategy, experimental procedures, and data for producing this compound in larger quantities.
Synthetic Strategy Overview
The synthesis of this compound on a larger scale can be approached through a multi-step process. A common and effective strategy involves the oxidation of a suitable precursor, such as 2,5-dimethyl-6-bromopyridine. This method is often preferred for its relatively mild conditions and potential for high yields. Alternative routes may involve bromination of a pre-functionalized picolinic acid derivative, though this can sometimes lead to isomeric impurities that are challenging to separate on a large scale.
The chosen synthetic pathway for this protocol is the oxidation of 2,5-dimethyl-6-bromopyridine. This precursor can be synthesized from commercially available starting materials. The overall workflow is depicted below.
Application Notes and Protocols for Monitoring Reactions with 6-bromo-5-methylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-5-methylpicolinic acid is a substituted pyridine carboxylic acid that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Monitoring its reactions is crucial for process optimization, yield maximization, and impurity profiling. This document provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods Overview
A variety of analytical techniques can be employed to monitor the consumption of this compound and the formation of products and byproducts. The choice of method depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural information.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for routine quantitative analysis of reaction progress. It offers good precision and is suitable for monitoring the disappearance of reactants and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for identifying and quantifying trace-level impurities and byproducts, as well as for confirming the mass of the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives of this compound. Derivatization is often necessary to increase the volatility and thermal stability of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for real-time reaction monitoring. It provides detailed structural information about reactants, intermediates, and products directly in the reaction mixture.[1][2][3]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS Method Performance Characteristics
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 3: GC-MS Method Performance Characteristics (after derivatization)
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantitation (LOQ) | 50 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol describes a reverse-phase HPLC method for monitoring the conversion of this compound.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard
-
Reaction mixture aliquots
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
4. Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the peak area of this compound and any product peaks over time to determine the reaction progress.
Protocol 2: LC-MS Method for Product and Impurity Analysis
This protocol provides a sensitive method for the identification and quantification of this compound, its products, and potential impurities.
1. Materials and Reagents:
-
Same as HPLC-UV method.
2. Instrumentation:
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
3. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Similar to the HPLC method, but can be optimized for better separation of specific impurities.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS Conditions:
-
Ionization Mode: Positive or Negative ESI (to be optimized for the analytes of interest)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Scan Range: m/z 100-500
5. Sample Preparation:
-
Similar to the HPLC method, with further dilution if necessary to be within the linear range of the detector.
Protocol 3: GC-MS Method for Volatile Derivatives
This protocol is suitable for the analysis of this compound after derivatization to its methyl ester.
1. Materials and Reagents:
-
Methanol (anhydrous)
-
Thionyl chloride or (Trimethylsilyl)diazomethane for derivatization
-
Hexane (GC grade)
-
Sodium bicarbonate solution
2. Derivatization (Methyl Ester Formation):
-
To a dried sample of the reaction mixture residue, add 1 mL of anhydrous methanol.
-
Slowly add 50 µL of thionyl chloride at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract the methyl ester with hexane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate before GC-MS analysis.
3. Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-400
Protocol 4: In-situ NMR for Real-Time Reaction Monitoring
This protocol outlines the use of NMR to monitor a reaction in real-time.[1][4]
1. Materials and Reagents:
-
Deuterated solvent compatible with the reaction chemistry.
-
NMR tube and spectrometer.
2. Experimental Setup:
-
Set up the reaction directly in an NMR tube using a deuterated solvent.
-
Alternatively, use a flow-NMR setup where the reaction mixture is continuously pumped through the NMR spectrometer.[1]
3. NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Nucleus: ¹H (or other relevant nuclei like ¹³C, ¹⁹F, ³¹P if applicable).
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 5-10 seconds (ensure full relaxation of signals for accurate quantification).
-
Number of Scans: Dependent on the concentration of the species, but should be kept low for fast acquisition.
4. Data Analysis:
-
Acquire spectra at regular time intervals.
-
Integrate the signals corresponding to the reactant (e.g., the methyl group of this compound) and the product.
-
The relative integrals will give the molar ratio of the species in the mixture at each time point, allowing for the determination of reaction kinetics.
Visualizations
Caption: Workflow for reaction monitoring.
Caption: Decision tree for method selection.
References
Safe Handling and Disposal of 6-Bromo-5-methylpicolinic Acid in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of 6-bromo-5-methylpicolinic acid (CAS No. 1211516-25-4) in a laboratory setting. The information is compiled from safety data sheets of analogous compounds and general best practices for handling halogenated organic compounds. It is imperative that users conduct a thorough risk assessment for their specific experimental conditions and consult their institution's safety guidelines.
Hazard Identification and Quantitative Data
This compound is a halogenated pyridine derivative. While specific toxicity data for this compound is limited, it is classified as an irritant. Based on data for similar compounds, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2][3]
The following table summarizes available physical, chemical, and toxicological data. Data for similar compounds is included for reference and should be used for estimation purposes only.
| Property | Value | Source / Notes |
| Chemical Name | This compound | - |
| CAS Number | 1211516-25-4 | - |
| Molecular Formula | C₇H₆BrNO₂ | - |
| Molecular Weight | 216.03 g/mol | - |
| Appearance | Solid | General observation |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on similar compounds |
| Signal Word | Warning | Based on similar compounds |
| pKa | 3.42 ± 0.10 (Predicted) | Predicted value |
| Boiling Point | 373.9 ± 42.0 °C (Predicted) | Predicted value |
| Density | 1.692 ± 0.06 g/cm³ (Predicted) | Predicted value |
| LD50 (Oral, Rat) | No data available for this specific compound. For Bromine: 2,600 mg/kg | [4] Data for elemental bromine, not directly comparable but indicates potential toxicity. |
| Permissible Exposure Limit (PEL) | No data available. For Bromine: TWA 0.1 ppm | [4] Data for elemental bromine. |
Experimental Protocols
Safe Handling Protocol
Objective: To outline the standard procedure for handling this compound to minimize exposure risk.
Materials:
-
This compound
-
Appropriate solvents
-
Laboratory glassware
-
Spatula
-
Weighing paper/boat
-
Fume hood
-
Personal Protective Equipment (see section 3)
Procedure:
-
Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. The work area within the fume hood should be clean and uncluttered.[5]
-
Personal Protective Equipment (PPE): Don all required PPE, including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[4][5][6]
-
Weighing and Transfer:
-
Perform all manipulations, including weighing and transferring, of the solid compound within the fume hood to avoid inhalation of dust.[5][7]
-
Use a spatula and weighing paper or a weighing boat to measure the desired amount of the compound.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure the container is loosely capped or has a vent to prevent pressure buildup.
-
-
Post-Handling:
-
Clean any contaminated surfaces with an appropriate solvent and then soap and water.
-
Properly dispose of all contaminated disposable materials (e.g., weighing paper, gloves) in the designated solid hazardous waste container.[8]
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
-
Spill Cleanup Protocol
Objective: To provide a safe and effective procedure for cleaning up spills of this compound.
Materials:
-
Spill kit containing:
Procedure for a Small Spill (manageable by trained lab personnel):
-
Alert and Isolate: Immediately alert others in the vicinity of the spill. Isolate the area to prevent the spread of the material.[9]
-
Assess the Situation: Evaluate the extent of the spill and ensure you have the appropriate PPE and materials to clean it up safely. If the spill is large or you are unsure how to proceed, evacuate and call for emergency assistance.[4][5]
-
Containment:
-
If the substance is a solid, carefully sweep it up to minimize dust generation.
-
If it is a solution, cover the spill with an inert absorbent material.[8]
-
-
Neutralization (optional but recommended for bromine compounds):
-
For small spills, cautiously treat the absorbed material with a small amount of sodium thiosulfate solution to neutralize the reactive bromine.[8]
-
-
Cleanup:
-
Carefully collect the absorbed material and any contaminated debris using a dustpan and brush.[8]
-
Place all waste into a clearly labeled, sealable hazardous waste container.
-
-
Decontamination:
-
Wipe down the spill area with a cloth dampened with soap and water.
-
Dispose of all cleaning materials in the hazardous waste container.
-
-
Post-Cleanup:
-
Remove and dispose of contaminated PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Report the incident to the laboratory supervisor.
-
For a Large Spill:
-
Evacuate: Immediately evacuate the area.[8]
-
Alert: Alert your institution's emergency response team.[8]
-
Secure: If safe to do so, close the doors to the affected area to contain vapors.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. [8]
Waste Disposal Protocol
Objective: To outline the correct procedure for the disposal of this compound and its associated waste.
Procedure:
-
Waste Segregation: All waste containing this compound must be treated as hazardous waste. It should be segregated into appropriate, clearly labeled waste containers.
-
Solid Waste:
-
Collect unreacted this compound, contaminated weighing paper, gloves, and other solid materials in a designated "Halogenated Organic Solid Waste" container.[8]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated "Halogenated Organic Liquid Waste" container.
-
Do not mix with non-halogenated waste streams.
-
Ensure the pH of the waste is neutral before adding it to the container, unless the waste stream is specifically for acidic or basic halogenated waste.
-
-
Decontamination of Glassware:
-
Rinse glassware that has been in contact with the compound with a suitable solvent (e.g., acetone, ethanol).
-
Collect the first rinse as halogenated liquid waste.
-
Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your local regulations.
-
-
Disposal:
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles are required at all times.[4][5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.[4][5][6]
-
Body Protection: A full-length laboratory coat with sleeves is required.[4][5]
-
Respiratory Protection: Handling of the solid compound should be done in a fume hood to avoid inhalation. If there is a risk of exceeding exposure limits, a respirator may be necessary, and users must be part of a respiratory protection program.[4][6]
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][5] |
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for responding to a spill.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-5-methylpicolinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-bromo-5-methylpicolinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary synthetic routes are commonly considered for the synthesis of this compound. The first involves the direct bromination of 2,5-lutidine followed by the selective oxidation of the methyl group at the 2-position. The second route consists of the lithiation of a pre-brominated precursor, such as 6-bromo-2,5-lutidine, followed by carboxylation with carbon dioxide.
Q2: I am observing low yields in the bromination of 2,5-lutidine. What are the potential causes?
A2: Low yields in the bromination of lutidine derivatives can stem from several factors. Over-bromination leading to di- or tri-brominated products is a common issue. The reaction conditions, such as temperature and the choice of brominating agent, are critical. For instance, using bromine in fuming sulfuric acid can provide good yields of the desired monobrominated product.[1] Inadequate temperature control can also lead to the formation of undesired isomers.
Q3: My oxidation of the methyl group to a carboxylic acid is incomplete. How can I improve this step?
A3: Incomplete oxidation is a frequent challenge. Ensure that a sufficiently strong oxidizing agent, such as potassium permanganate (KMnO4), is used in adequate molar excess.[2][3] The reaction temperature and time are also crucial parameters. Heating the reaction mixture, for example to 85-90 °C, can drive the reaction to completion.[2] The pH of the reaction mixture during workup is also important for the isolation of the carboxylic acid.
Q4: I am having trouble with the lithiation of my bromopyridine precursor. What should I check?
A4: Lithiation reactions are highly sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The temperature must be strictly controlled, typically at -78 °C, to minimize side reactions.[4] The quality and concentration of the organolithium reagent (e.g., n-BuLi) are also critical; it is advisable to titrate it before use.[4]
Q5: During the carboxylation step with CO2, I am getting low yields of the desired carboxylic acid. What could be the problem?
A5: Low yields in the carboxylation step can be due to several factors. The organolithium intermediate may not be stable and could be decomposing before or during the addition of CO2. It is also possible that the CO2 is not reacting efficiently. Using freshly crushed dry ice or bubbling dry CO2 gas through the solution are common methods. The temperature of the reaction during the addition of CO2 is also important and should be kept low.
Troubleshooting Guides
Low Yield in Bromination of 2,5-Lutidine
| Symptom | Possible Cause | Recommended Action |
| Low yield of monobrominated product with significant amounts of starting material remaining. | Insufficient brominating agent or reaction time. | Increase the molar equivalents of the brominating agent (e.g., Br2 or NBS). Increase the reaction time and monitor the reaction progress by TLC or GC. |
| Formation of multiple brominated products (dibromo-, tribromo-). | Reaction conditions are too harsh, leading to over-bromination. | Use a milder brominating agent or less forcing conditions. Control the temperature carefully, as lower temperatures often favor monobromination. Consider using a protecting group strategy if regioselectivity is a major issue. |
| Formation of undesired isomers. | Incorrect reaction temperature or catalyst. | Optimize the reaction temperature. Some bromination reactions show high regioselectivity at specific temperatures. Ensure the correct catalyst, if any, is being used. |
| Low recovery of product after workup. | The product may be lost during the extraction or purification steps. | Optimize the pH during the aqueous workup to ensure the product is in the desired form for extraction. Use appropriate chromatographic techniques for purification. |
Incomplete Oxidation of 6-bromo-2,5-lutidine
| Symptom | Possible Cause | Recommended Action |
| Low conversion of the starting material. | Insufficient amount of oxidizing agent or reaction time. | Increase the molar ratio of the oxidizing agent (e.g., KMnO4) to the substrate.[2] Extend the reaction time and monitor by TLC or LC-MS. |
| Reaction stalls or proceeds very slowly. | The reaction temperature is too low. | Increase the reaction temperature. For KMnO4 oxidations of alkylpyridines, temperatures around 80-90°C are often effective.[2] |
| Formation of byproducts from ring opening. | Reaction conditions are too harsh. | While KMnO4 is a strong oxidant, overly aggressive conditions (e.g., very high temperatures or prolonged reaction times) can lead to degradation of the pyridine ring. Moderate the reaction conditions. |
| Difficulty in isolating the carboxylic acid product. | Incorrect pH during workup. | Adjust the pH of the solution carefully after the reaction to the isoelectric point of the picolinic acid to facilitate its precipitation or extraction. |
Low Yield in Lithiation and Carboxylation
| Symptom | Possible Cause | Recommended Action |
| Low or no formation of the desired carboxylic acid, with recovery of the starting bromopyridine. | Inactive organolithium reagent or presence of moisture. | Titrate the organolithium reagent (e.g., n-BuLi) immediately before use to determine its exact concentration.[4] Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere.[4] |
| Formation of protonated (debrominated) starting material. | Quenching of the organolithium intermediate by a proton source. | Ensure all solvents and reagents are anhydrous. Check the inert gas supply for moisture. |
| Complex mixture of byproducts. | Side reactions such as metal-halogen exchange at the wrong position or reaction with the solvent. | Maintain a very low reaction temperature (-78 °C) during lithiation.[4] Add the organolithium reagent slowly to the substrate solution. |
| Low yield of carboxylic acid despite evidence of successful lithiation. | Inefficient carboxylation. | Use a large excess of freshly crushed, high-quality dry ice.[5] Alternatively, bubble dry CO2 gas through the reaction mixture at low temperature. |
Experimental Protocols
Route 1: Bromination and Oxidation
Step 1: Bromination of 2,5-Lutidine
-
Materials: 2,5-Lutidine, Bromine, Fuming Sulfuric Acid.
-
Procedure: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place fuming sulfuric acid. Cool the flask in an ice-salt bath. Slowly add 2,5-lutidine to the stirred acid, maintaining the temperature below 20°C. After the addition is complete, add bromine dropwise from the dropping funnel, keeping the temperature between 0 and 5°C. After the addition of bromine, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by GC. Upon completion, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH) while cooling in an ice bath. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Step 2: Oxidation of 6-bromo-2,5-lutidine
-
Materials: 6-bromo-2,5-lutidine, Potassium Permanganate (KMnO4), Water, Hydrochloric Acid (HCl).
-
Procedure: To a solution of 6-bromo-2,5-lutidine in water, heat the mixture to 80°C. Add solid potassium permanganate portion-wise over a period of time, maintaining the temperature between 85-90°C.[2] After the addition is complete, continue heating for an additional 60-100 minutes.[2] Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water. Acidify the filtrate with concentrated HCl to a pH of 3-4.[2] Cool the solution in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to afford this compound.
Route 2: Lithiation and Carboxylation
Step 1: Lithiation of 6-bromo-2,5-lutidine
-
Materials: 6-bromo-2,5-lutidine, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes.
-
Procedure: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 6-bromo-2,5-lutidine in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a freshly titrated solution of n-BuLi in hexanes dropwise to the stirred solution, maintaining the internal temperature below -70°C.[4] After the addition is complete, stir the mixture at -78°C for 30-60 minutes.[4]
Step 2: Carboxylation
-
Materials: Lithiated intermediate from Step 1, Dry Ice (solid CO2).
-
Procedure: While maintaining the temperature at -78°C, carefully add a large excess of freshly crushed dry ice to the reaction mixture in portions.[5] Alternatively, bubble dry CO2 gas through the solution for an extended period. Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with HCl to pH 3-4. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Bromination of Methylpicolinic Acid
Welcome to the technical support center for the synthesis of brominated methylpicolinic acids. These compounds are pivotal building blocks in the development of pharmaceuticals and agrochemicals.[1][2] However, their synthesis via bromination is often plagued by competing side reactions that can drastically reduce yields and complicate purification.
This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction. We will delve into the causality behind common experimental challenges and offer robust, self-validating protocols to enhance the success of your synthesis.
Quick Access: Frequently Asked Questions (FAQs)
Here are answers to the most common issues encountered by researchers.
Q1: My reaction is producing multiple products visible on TLC/LC-MS. What are the likely side products?
Multiple products typically arise from three main competing reactions:
-
Over-bromination: The desired mono-bromo product reacts further to yield di- or even tri-brominated species. This is common when reaction conditions are too harsh or the brominating agent is in excess.
-
Benzylic Bromination: Instead of substituting on the pyridine ring, bromine radicals can attack the methyl group, leading to bromomethyl or dibromomethyl derivatives.[3] This is especially prevalent when using N-Bromosuccinimide (NBS) under radical-initiating conditions (e.g., UV light, AIBN).[4][5]
-
Decarboxylation: At elevated temperatures or under strongly acidic conditions, the carboxylic acid group can be lost as CO2, leading to brominated methylpyridines. Picolinic acid and its derivatives are particularly susceptible to this due to the stabilizing effect of the adjacent nitrogen atom on the reaction intermediate.[6][7]
Q2: Why is my yield of the desired mono-brominated product consistently low, even with unreacted starting material present?
This often points to a deactivation of the pyridine ring. The pyridine nitrogen is electron-withdrawing, making the ring less nucleophilic than benzene and thus less reactive toward electrophilic aromatic substitution.[8] Furthermore, under acidic conditions (common for bromination), the nitrogen becomes protonated, which strongly deactivates the ring. Your choice of brominating agent and reaction conditions may not be potent enough to overcome this deactivation, leading to a sluggish reaction where side reactions can become competitive.
Q3: Should I use N-Bromosuccinimide (NBS) or elemental bromine (Br2)?
The choice depends on your target product (ring vs. side-chain bromination) and desired selectivity.
| Reagent | Primary Use & Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Radical (Side-Chain) Bromination: Non-polar solvent (e.g., CCl4), radical initiator (AIBN/peroxide) or light.[3] | Highly selective for benzylic positions.[4] Easier to handle than Br2.[9] | Can lead to ring bromination under polar/acidic conditions.[10] Radical reactions can be difficult to control. |
| Elemental Bromine (Br2) | Electrophilic (Ring) Bromination: Typically with a Lewis acid or in strong acid (H2SO4, Oleum). | Powerful brominating agent for deactivated rings. | Hazardous to handle.[9] Less selective, often leading to over-bromination if not carefully controlled.[11] |
NBS is generally preferred for its selectivity and ease of handling. It provides a low, constant concentration of Br2, which can help minimize over-bromination in electrophilic substitutions.[9]
Troubleshooting Guide: From Problem to Solution
Use this section to diagnose and resolve specific experimental failures.
Issue 1: Dominance of Benzylic Bromination (Side-Chain Attack)
Symptoms:
-
Major product identified as a (bromomethyl)picolinic acid isomer.
-
Reaction initiated with NBS in a non-polar solvent.
Causality: NBS in non-polar solvents like CCl4 or benzene, especially with a radical initiator, overwhelmingly favors a free-radical pathway.[3] The benzylic protons on the methyl group are susceptible to abstraction, forming a stabilized benzylic radical which then reacts with bromine.
Solutions:
-
Switch to Electrophilic Conditions: To favor ring substitution, change the reaction environment to one that promotes an ionic mechanism.
-
Solvent: Use a polar solvent like acetonitrile or dimethylformamide.[3]
-
Catalyst: Introduce a strong acid. Bromination in concentrated sulfuric acid or oleum is a classic method for deactivating rings.
-
-
Run the Reaction in the Dark: Exclude light to disfavor the initiation of radical chain reactions.
-
Avoid Radical Initiators: Do not add AIBN, benzoyl peroxide, or other radical initiators if ring substitution is the goal.
Issue 2: Significant Over-bromination
Symptoms:
-
LC-MS or GC-MS analysis shows significant amounts of di- and poly-brominated products.
-
Reaction was run with elemental bromine or at elevated temperatures.
Causality: The first bromine atom added to the ring is deactivating, but if the reaction conditions are too forceful (high temperature, strong Lewis acid, excess Br2), the mono-bromo product can be pushed to react further before all the starting material is consumed.
Solutions:
-
Control Stoichiometry: Use the brominating agent (NBS or Br2) as the limiting reagent. A slight deficit (e.g., 0.95 equivalents) can sometimes prevent the last traces of product from forming while minimizing over-bromination.
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C and slowly warming to room temperature.
-
Slow Addition: Add the brominating agent dropwise over a prolonged period. This keeps the instantaneous concentration of the brominating agent low, favoring the more reactive starting material over the less reactive mono-bromo product.
Issue 3: Product Loss via Decarboxylation
Symptoms:
-
Gas evolution (CO2) is observed during the reaction.
-
The main isolated product is a brominated methylpyridine (lacking the carboxylic acid).
-
Reaction run at high temperatures (>100-150°C).
Causality: Picolinic acids are known to decarboxylate upon heating, a process that can be accelerated in acidic solutions.[6] The mechanism is thought to proceed through a zwitterionic intermediate, where the protonated nitrogen stabilizes the negative charge that develops on the ring as CO2 departs.[7][12]
Solutions:
-
Strict Temperature Control: Maintain the lowest possible reaction temperature. If heating is required, carefully optimize to find a balance between reaction rate and decarboxylation.
-
Milder Conditions: Avoid excessively harsh acidic conditions if possible. While acid is often necessary for ring activation, using oleum or running at very high temperatures will exacerbate decarboxylation.
-
Protecting Group Strategy: In challenging cases, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to bromination. The ester is more stable to decarboxylation. After successful bromination, the ester can be hydrolyzed back to the carboxylic acid.
Experimental Workflows & Mechanisms
To provide a clearer path forward, we present a recommended protocol and illustrate the key chemical transformations.
Workflow: Troubleshooting Bromination Reactions
The following decision tree can guide your experimental troubleshooting process.
Caption: Troubleshooting Decision Tree for Bromination Reactions.
Mechanism: Electrophilic vs. Radical Bromination
Understanding the competing pathways is crucial for controlling the reaction outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. daneshyari.com [daneshyari.com]
- 4. suru-chem.com [suru-chem.com]
- 5. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-5-methylpicolinic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-bromo-5-methylpicolinic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of side-products. | - Monitor the reaction progress using TLC or LC-MS to ensure completion.- Identify impurities using analytical techniques like NMR or MS to understand their nature.[1][2] |
| Residual starting materials or reagents. | - Optimize the stoichiometry of reactants.- Implement an appropriate work-up procedure to remove unreacted reagents. | |
| Difficulty in Crystallization | Inappropriate solvent system. | - Screen a variety of solvents with different polarities.- Consider using a solvent/anti-solvent system (e.g., dissolving in a good solvent and adding a poor solvent to induce precipitation). A mixture of ethyl acetate and petroleum ether has been effective for similar compounds.[3] |
| Presence of oily impurities. | - Purify the crude product by column chromatography before attempting crystallization.- Wash the crude solid with a non-polar solvent to remove oily residues. | |
| Supersaturation. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Co-elution of Impurities during Column Chromatography | Improper solvent gradient or stationary phase. | - Optimize the mobile phase composition and gradient. A gradient of acetonitrile and water with a formic acid modifier is often used for acidic compounds on a C18 column.[1][2][4][5]- Select a different stationary phase (e.g., silica gel, alumina) based on the polarity of the compound and impurities. |
| Product Degradation during Purification | Exposure to high temperatures or incompatible pH. | - Avoid excessive heat during concentration steps.- Maintain a suitable pH during aqueous work-up and chromatographic purification. |
| Inaccurate Purity Assessment | Unsuitable analytical method. | - Utilize high-resolution techniques like HPLC or qNMR for accurate purity determination.[1]- Ensure the analytical method can separate the main compound from all potential impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common impurities may include unreacted starting materials, by-products from side reactions (e.g., over-bromination or incomplete oxidation of the methyl group if synthesized from 6-bromo-2,5-dimethylpyridine), and residual solvents.
Q2: What is a recommended method for routine purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for determining the purity of compounds like this compound.[1][2][5] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid is a good starting point.[1][2][4][5]
Q3: How can I confirm the identity and structure of the purified this compound?
A3: The structure and identity can be unequivocally confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[2]
Q4: What is the expected purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of 97% or higher.[6][7][8]
Q5: What are suitable storage conditions for purified this compound?
A5: It is recommended to store the compound in a tightly sealed container under an inert atmosphere at 2-8°C to prevent degradation.[8]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, methanol, ethanol, water, and mixtures like ethyl acetate/petroleum ether) to find a suitable system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system of ethyl acetate and petroleum ether (e.g., in a 1:15 volume ratio) has been shown to be effective for similar compounds.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: HPLC Purity Analysis
This protocol provides a standard method for analyzing the purity of this compound using HPLC.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size[2][5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[1][2][5] |
| Gradient | Start with a low percentage of B, and gradually increase to a high percentage of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min[1][2][5] |
| Detection Wavelength | 254 nm[1][2] |
| Injection Volume | 10 µL[1][2] |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.[1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 4. pharmrxiv.de [pharmrxiv.de]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. |1211516-25-4|C7H6BrNO2|MFCD18257503|有机合成-上海珂华生物有限公司 [coolpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Catalyst Selection for Coupling Reactions of 6-bromo-5-methylpicolinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in coupling reactions involving 6-bromo-5-methylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in cross-coupling reactions?
Researchers may face several challenges, including low yields, and competing side reactions such as debromination (hydrodehalogenation) and homocoupling of the coupling partners. The electronic nature of the pyridine ring and the presence of the carboxylic acid and methyl groups can influence catalyst activity and reaction outcomes. The coordinating ability of the pyridine nitrogen and the carboxylate can lead to catalyst inhibition.
Q2: How does the carboxylic acid group on this compound affect the coupling reaction?
The carboxylic acid group can interfere with the catalytic cycle, potentially by coordinating to the palladium catalyst.[1] To mitigate this, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent undesirable interactions with the catalyst.[1]
Q3: What causes the formation of the debrominated side product, 5-methylpicolinic acid?
The formation of a debrominated product is a common side reaction known as hydrodehalogenation.[2] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture.[2] Potential hydride sources include certain solvents, bases, or impurities like water and alcohols.[2][3]
Q4: How can I prevent homocoupling of my boronic acid or alkyne coupling partner?
Homocoupling is often promoted by the presence of oxygen.[2][4] To minimize this, ensure rigorous degassing of solvents and maintain a robust inert atmosphere (e.g., argon or nitrogen).[2][3][4] In Sonogashira reactions, using copper-free conditions or minimizing the amount of copper(I) co-catalyst can also suppress alkyne homocoupling (Glaser coupling).[3]
Q5: What is a good starting point for catalyst loading?
For many standard cross-coupling reactions with aryl bromides, a palladium catalyst loading of 1-5 mol% is a reasonable starting point.[2] The optimal loading is a balance between reaction efficiency and cost, and may require screening for highly challenging substrates.[2]
Troubleshooting Guides
Problem 1: Low to No Yield of the Desired Coupled Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium catalyst and ligands are fresh and have been stored properly under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.[4][5] Consider using a more robust, air-stable pre-catalyst. |
| Inappropriate Ligand | For electron-deficient aryl bromides like this compound derivatives, bulky and electron-rich phosphine ligands, such as biarylphosphines (e.g., SPhos, XPhos), are often effective.[3] |
| Incorrect Base | The choice of base is critical. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[3] Ensure the base is finely powdered and dry for anhydrous reactions.[4] |
| Suboptimal Temperature | The reaction temperature may be too low for efficient oxidative addition. Incrementally increase the temperature and monitor the reaction progress.[2] |
| Poor Reagent Quality | Verify the purity of all starting materials. Boronic acids, in particular, can degrade over time.[4] |
Problem 2: Significant Formation of Debrominated Byproduct
Possible Causes & Solutions
| Cause | Recommended Action |
| Hydride Source in Reaction | Use high-purity, anhydrous, and thoroughly degassed solvents to minimize protic impurities like water and alcohols.[3] |
| Inert Atmosphere | Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent the formation of hydride species from atmospheric moisture.[3] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands which can favor the desired cross-coupling pathway over reductive debromination.[3] |
| Temperature Control | Run the reaction at the lowest effective temperature to suppress thermal decomposition of reagents that might generate hydride sources.[3] |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific substrate and coupling partner. It is highly recommended to protect the carboxylic acid of this compound as an ester prior to the coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the methyl 6-bromo-5-methylpicolinate (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[4]
-
Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes.[4]
-
Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[1][4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a robust stream of inert gas, add a palladium pre-catalyst (e.g., a G3 palladacycle, 1-2 mol%), a suitable ligand (e.g., a biarylphosphine, 1.2-2.4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.2 equiv.) to a dry reaction vessel.[3]
-
Add the methyl 6-bromo-5-methylpicolinate (1.0 equiv.) and the desired amine (1.2 equiv.).[1]
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[1]
-
Seal the vessel and heat the mixture to the required temperature (e.g., 110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.[1]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution and purify the resulting crude product by column chromatography.[1]
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add methyl 6-bromo-5-methylpicolinate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[2]
-
Evacuate and backfill the flask with an inert gas.[2]
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).[2]
-
Add the terminal alkyne (1.2 equiv.) via syringe.[2]
-
Stir the reaction at the appropriate temperature (e.g., 65 °C) until the starting material is consumed.[1]
-
Upon completion, cool the mixture, filter to remove any solids, and concentrate the filtrate.[1]
-
Purify the residue by flash column chromatography.[2]
Visual Guides
Caption: A workflow for systematic catalyst and condition optimization.
Caption: A logical guide for troubleshooting common side reactions.
Caption: A simplified representation of a palladium cross-coupling catalytic cycle.
References
preventing decomposition of 6-bromo-5-methylpicolinic acid during reactions
Welcome to the technical support center for 6-bromo-5-methylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways for this compound are decarboxylation and dehalogenation .
-
Decarboxylation: This involves the loss of the carboxylic acid group as carbon dioxide (CO₂), typically promoted by heat. Picolinic acids are known to undergo thermal decarboxylation, a process known as the Hammick reaction. The presence of substituents on the pyridine ring can influence the rate of this reaction.
-
Dehalogenation: This is the removal of the bromine atom. It is often a significant side reaction in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) where the desired transformation is intended to occur at the C-Br bond. This can be promoted by the catalyst system, temperature, and the presence of a hydrogen source.
Q2: My reaction is not proceeding as expected. How can I tell if decarboxylation or dehalogenation is the problem?
A2: Careful analysis of your reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the decomposition products.
| Decomposition Pathway | Expected Product | Analytical Signature |
| Decarboxylation | 6-Bromo-5-methylpyridine | A less polar spot on TLC compared to the starting material. The mass spectrum will show a loss of 44 Da (CO₂). The ¹H NMR will lack the carboxylic acid proton signal. |
| Dehalogenation | 5-Methylpicolinic acid | A more polar spot on TLC compared to the starting material (if the carboxylic acid is present). The mass spectrum will show a loss of 79/81 Da (Br isotopes). The aromatic region of the ¹H NMR will show a different splitting pattern. |
Q3: At what temperatures does this compound start to decarboxylate?
A3: While a specific decomposition temperature is not well-documented, picolinic acids can undergo decarboxylation at elevated temperatures, often above 150 °C. However, the presence of catalysts or other reagents can lower this temperature. It is generally advisable to run reactions at the lowest possible temperature required for the desired transformation.
Q4: Can the methyl group on the pyridine ring affect the stability of the molecule?
A4: Yes, the position of the methyl group can influence the rate of decarboxylation. Substituents at the 3-position of picolinic acid (the 5-methyl group in this case) can accelerate decarboxylation. This is thought to be due to steric effects that disrupt the coplanarity of the carboxylic acid group with the pyridine ring, weakening the C-C bond.
Troubleshooting Guide: Preventing Decomposition in Reactions
This guide provides troubleshooting strategies for common issues encountered when using this compound, particularly in palladium-catalyzed cross-coupling reactions.
Issue 1: Low yield of the desired cross-coupled product with evidence of starting material decomposition.
This is a common issue and can be caused by either decarboxylation or dehalogenation competing with the desired reaction.
Troubleshooting Workflow
Caption: Troubleshooting logic for low product yield.
Detailed Recommendations:
| Parameter | Recommendation to Minimize Decarboxylation | Recommendation to Minimize Dehalogenation |
| Temperature | Conduct the reaction at the lowest temperature that allows for the desired transformation. Monitor the reaction closely and avoid prolonged heating. | High temperatures can promote catalyst decomposition and subsequent dehalogenation. Lowering the temperature is often beneficial. |
| Reaction Time | Minimize the reaction time. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly. | Overly long reaction times can lead to increased dehalogenation. |
| Catalyst System | Use a highly active palladium catalyst and ligand system that can operate efficiently at lower temperatures. | The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can promote the desired oxidative addition and reductive elimination steps over dehalogenation. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). |
| Base | The choice of base can influence the reaction rate. A weaker base might slow down the desired reaction, requiring higher temperatures and leading to more decarboxylation. A stronger base might accelerate the desired reaction, allowing for lower temperatures. | Strong bases can sometimes promote dehalogenation. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Atmosphere | While not directly linked to decarboxylation, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is good practice to prevent catalyst deactivation. | Crucial. Oxygen can lead to catalyst deactivation and side reactions. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere. |
Issue 2: No reaction or incomplete conversion.
If the starting material is recovered largely unreacted, the reaction conditions may not be optimal for activating the C-Br bond.
Troubleshooting Workflow
Caption: Workflow for addressing low reactivity.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the optimization of a Suzuki-Miyaura coupling with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like a G3 Buchwald precatalyst, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
In a separate vial, if necessary, prepare the catalyst system by mixing the palladium source and the ligand in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent to the reaction flask, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and gradually increase if no reaction is observed).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. If the product is in the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If the product is in the aqueous layer due to the carboxylic acid, acidify the aqueous layer with 1M HCl to precipitate the product, then extract with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathway for a Palladium-Catalyzed Suzuki Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical support center provides a foundational guide for working with this compound. Successful experimentation will often require systematic optimization of the reaction parameters outlined above. Always consult relevant literature for specific applications and safety information.
Technical Support Center: Troubleshooting Low Conversion Rates in 6-Bromo-5-Methylpicolinic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-5-methylpicolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions, helping you optimize your experiments for higher conversion rates and yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in cross-coupling reactions with this compound?
A1: Low conversion rates in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this compound can often be attributed to a few key factors:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its deactivation due to exposure to oxygen, impurities, or high temperatures is a primary cause of low yields.
-
Sub-optimal Reaction Conditions: Parameters like temperature, reaction time, and solvent choice are critical and must be optimized for this specific substrate.
-
Inappropriate Base Selection: The choice and stoichiometry of the base are crucial for the efficiency of the catalytic cycle.
-
Reagent Quality and Stability: The purity of this compound, the coupling partner (e.g., boronic acid, amine, alkyne), and the solvent can significantly impact the reaction outcome. Degradation of reagents, such as protodeboronation of boronic acids, is a common issue.
-
Steric Hindrance: The methyl group at the 5-position of the picolinic acid ring can introduce steric hindrance, potentially slowing down the reaction rate.
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product in the Suzuki-Miyaura coupling of this compound.
This section provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura reactions.
Troubleshooting Workflow:
Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromopyridines
The following table summarizes reaction conditions that have been successful for Suzuki-Miyaura couplings of various bromopyridines, which can serve as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | Dioxane | 100 | 12 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 80 | 24 | 85[1] |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME | 85 | 16 | 90 |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be required.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). Add the degassed solvent (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.[1]
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Buchwald-Hartwig Amination
Problem: Low yield of the desired N-aryl product in the Buchwald-Hartwig amination of this compound.
This guide provides a structured approach to troubleshoot and optimize your Buchwald-Hartwig amination reactions.
Troubleshooting Workflow:
Quantitative Data Summary: Buchwald-Hartwig Amination of Bromopyridines
The following table presents a summary of reaction conditions that have proven effective for the Buchwald-Hartwig amination of various bromopyridines.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 80 | 4 | 60 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 75 |
| 3 | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | K₂CO₃ (2) | Dioxane | 110 | 24 | 65 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 16 | 88 |
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of this compound. Researchers should optimize conditions for their specific amine coupling partner.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Biological Activity of Picolinic Acid Derivatives
Derivatives of picolinic acid have shown a wide range of biological activities, often through the modulation of key signaling pathways involved in inflammation and cell growth.
Potential Signaling Pathway Involvement:
Derivatives of this compound may act as inhibitors of protein kinases or modulate inflammatory pathways such as the NF-κB signaling cascade. The NF-κB pathway is a crucial regulator of immune responses and inflammation.
This diagram illustrates a potential mechanism where a derivative of this compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, blocking its translocation to the nucleus and downregulating the expression of pro-inflammatory genes. The development of such derivatives could be a promising strategy for creating novel anti-inflammatory agents.[2][3][4][5]
References
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Optimization for N-Acylation of 6-bromo-5-methylpicolinic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the N-acylation of 6-bromo-5-methylpicolinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-acylation of this compound?
The main challenges arise from the electronic properties and steric hindrance of the starting material. The pyridine ring is electron-deficient, which can reduce the nucleophilicity of the amine coupling partner. The presence of the bromo and methyl groups on the pyridine ring can also introduce steric hindrance, potentially slowing down the reaction and requiring more forceful conditions.
Q2: Which coupling reagents are most effective for this type of reaction?
A variety of modern coupling reagents can be effective. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), are a common choice.[1] For more challenging couplings, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more efficient, though they are also more expensive.
Q3: Can I use acyl chlorides for the N-acylation of this compound?
Yes, converting the picolinic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common activation strategy.[2][3] However, be aware that using thionyl chloride with picolinic acid can sometimes lead to side reactions, such as the chlorination of the pyridine ring.[2][3]
Q4: What is the role of a base in this reaction?
A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required. Its primary role is to neutralize the acid that is formed during the reaction (e.g., HCl if using an acyl chloride) and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.
Q5: What solvents are suitable for this reaction?
Aprotic solvents are generally preferred. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (CH₃CN) are commonly used.[1][4] The choice of solvent can influence the solubility of the reagents and the reaction rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient activation of the carboxylic acid.2. Low nucleophilicity of the amine.3. Steric hindrance from the substituents on the picolinic acid or the amine.4. Inadequate reaction temperature. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).2. Convert the carboxylic acid to the more reactive acyl chloride.3. Add a catalyst like 4-(Dimethylaminopyridine) (DMAP) to increase the reaction rate.4. Increase the reaction temperature, monitoring for potential degradation. |
| Formation of Side Products | 1. Chlorination of the pyridine ring when using thionyl chloride.2. Racemization if using chiral amines.3. Formation of a stable acylpyridinium intermediate that does not react with the amine. | 1. Use oxalyl chloride instead of thionyl chloride to form the acyl chloride.2. Use coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt.3. Ensure the reaction conditions are optimized for the specific substrates being used. |
| Difficulty in Product Purification | 1. Unreacted starting materials.2. Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).3. Residual base or acid. | 1. Use a slight excess of one of the reactants to drive the reaction to completion, followed by an appropriate workup to remove the excess.2. Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC).3. Perform an aqueous workup with a dilute acid wash to remove basic impurities and a dilute base wash to remove acidic impurities. |
Data Presentation: Comparison of Amide Coupling Conditions
The following table summarizes various conditions for amide bond formation that can be adapted for the N-acylation of this compound derivatives, based on literature for similar compounds.
| Coupling Reagent/Method | Base | Solvent | Temperature | Typical Yield Range | Notes |
| EDC / HOBt | DIPEA | CH₃CN | 23 °C | 65-93% | A standard and cost-effective method suitable for many substrates.[1] |
| HATU | DIPEA | DMF | Room Temp. | High | A more powerful reagent, often used for difficult couplings with electron-deficient amines or sterically hindered substrates.[4] |
| SOCl₂ | Et₃N | DCM | Reflux | Moderate to Good | A two-step, one-pot procedure. Can lead to chlorination of the pyridine ring as a side product.[2][3] |
| Boric Acid | N/A | Toluene | Reflux | 45-55% (for hindered amides) | A "green" catalytic method that may require higher temperatures and azeotropic removal of water.[5] |
Experimental Protocols
Method 1: N-acylation using EDC/HOBt
This protocol is a general procedure for the N-acylation of this compound with a primary or secondary amine using EDC and HOBt.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous acetonitrile (CH₃CN).
-
Addition of Amine and Base: Add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Initiation of Reaction: Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Method 2: N-acylation via Acyl Chloride
This protocol describes the N-acylation of an amine with this compound via the corresponding acyl chloride.
-
Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the starting material is consumed (monitored by TLC).
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.
-
Reaction and Work-up: Stir the reaction at room temperature for 2-12 hours. Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the N-acylation of this compound.
Caption: A troubleshooting decision tree for low-yield N-acylation reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Dehalogenation of 6-bromo-5-methylpicolinic acid
An Application Scientist's Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-5-methylpicolinic acid. This guide is designed to provide expert insights and practical troubleshooting advice for one of the key synthetic transformations involving this molecule: dehalogenation to produce 5-methylpicolinic acid. As Senior Application Scientists, we understand that seemingly straightforward reactions can present unexpected challenges. This document moves beyond simple protocols to explain the causality behind common issues, helping you not only solve current problems but also anticipate and prevent future ones.
The reductive dehalogenation of aryl halides is a fundamental reaction in organic synthesis, often employed to remove a halogen that served as a directing group or a handle for cross-coupling reactions.[1][2] While effective, these reactions, particularly those catalyzed by transition metals like palladium, are not without their complexities. The formation of side products can significantly impact yield, purity, and downstream processes. This guide addresses the most common issues encountered during the dehalogenation of this compound in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting
FAQ 1: My primary side product is the simple hydrodehalogenated compound (5-methylpicolinic acid), but I am also observing a significant impurity with a mass roughly double that of my desired product. What is it and how can I prevent it?
Answer:
The high-mass impurity you are observing is almost certainly a biaryl dimer , formed via a homocoupling side reaction. In this case, it would be 6,6'-dimethyl-[2,2'-bipyridine]-5,5'-dicarboxylic acid.
Causality and Mechanism: This side product is common in palladium-catalyzed reactions. The catalytic cycle for dehalogenation involves the oxidative addition of the aryl bromide to a Pd(0) complex to form an Ar-Pd(II)-Br intermediate. While this intermediate is intended to react with a hydride source to undergo reductive elimination to the desired product, it can also undergo a competing reaction pathway, especially if the hydride source is depleted or inefficient. Two molecules of the Ar-Pd(II)-X intermediate can transmetalate and reductively eliminate to form an Ar-Ar bond, regenerating the Pd(0) catalyst.
This process is favored under conditions of:
-
High catalyst concentration: A higher concentration of palladium can increase the rate of the bimolecular coupling pathway.
-
Presence of certain bases: Some bases can influence the equilibrium and stability of the palladium intermediates, inadvertently promoting dimerization.
Troubleshooting Protocol: Minimizing Dimer Formation
-
Optimize the Hydride Source: Ensure a sufficient excess of a reliable hydride source. For catalytic transfer hydrogenation (a common and practical method), formic acid and its salts (e.g., sodium formate, ammonium formate) are excellent choices. Hydrogen gas (H₂) is the cleanest option but requires specialized equipment.
-
Adjust the Base: The choice of base is critical. Weak, non-coordinating bases are often preferred. If using formic acid, a tertiary amine like triethylamine (TEA) is often added to generate the formate salt in situ. Strong bases can sometimes promote side reactions.[3]
-
Control Catalyst Loading: Reduce the palladium catalyst (e.g., Pd/C) loading to the minimum effective amount. Typically, 1-5 mol% is sufficient. Higher loadings can accelerate the undesired coupling.
-
Solvent Choice: Use a protic solvent like ethanol or methanol, which can act as a proton source and assist in the catalytic cycle, often disfavoring the coupling pathway.
FAQ 2: The reaction stalls, leaving a large amount of unreacted this compound. How can I improve conversion?
Answer:
Incomplete conversion is a frequent issue that typically points to catalyst deactivation or insufficient reactivity of the hydrogen donor.
Causality and Mechanism:
-
Catalyst Poisoning: The pyridine nitrogen in your starting material and product is a Lewis base and can coordinate strongly to the palladium surface, leading to catalyst inhibition or poisoning. Sulfur or other impurities in reagents or solvents can also irreversibly poison the catalyst.
-
Inactive Hydride Donor: If using catalytic transfer hydrogenation (e.g., with ammonium formate), the reaction temperature might be too low for the donor to decompose efficiently and provide the necessary hydride to the catalyst.
-
Poor Mass Transfer: In heterogeneous catalysis with Pd/C and H₂ gas, inefficient stirring can lead to poor mixing of the gas, liquid, and solid phases, starving the catalyst of hydrogen.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Catalyst Selection & Handling:
-
Use a high-quality catalyst (e.g., 10% Pd/C). Ensure it is fresh; old catalysts can have reduced activity.
-
Consider a pre-reaction catalyst wash with the solvent to remove any surface contaminants.
-
If catalyst poisoning by the substrate/product is suspected, sometimes a slightly higher catalyst loading (e.g., 5-10 mol%) may be required to overcome the inhibition.[4]
-
-
Reaction Conditions:
-
Temperature: If using a formate salt, gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate of hydride transfer.
-
Pressure: When using H₂ gas, ensure the system is properly sealed and pressurized (a balloon of H₂ is often sufficient for lab scale, but a Parr shaker is more robust).
-
Stirring: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer.
-
-
Reagent Purity: Use high-purity solvents and reagents to avoid introducing catalyst poisons.
FAQ 3: What are the best analytical techniques for monitoring the reaction and quantifying these side products?
Answer:
A multi-pronged analytical approach is recommended for robust monitoring and quantification. The primary methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Strategy:
-
HPLC with UV Detection: This is the workhorse technique. Picolinic acid derivatives have a strong UV chromophore, making them easy to detect.[5] A reversed-phase C18 column is typically effective.
-
Method Development: Start with a mobile phase of acetonitrile and water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid. The acid ensures the carboxylic acid group is protonated for good peak shape. A gradient elution (e.g., 10% to 90% acetonitrile) will be necessary to resolve the more polar product (5-methylpicolinic acid) from the less polar starting material (this compound) and the much less polar dimer.
-
-
LC-MS: This is invaluable for impurity identification. It provides the molecular weight of eluting peaks, allowing for confident identification of the starting material, product, and the biaryl dimer. It is particularly useful for detecting other unexpected side products.
-
¹H NMR Spectroscopy: While not ideal for real-time reaction monitoring, NMR of the crude reaction mixture can provide a clear picture of the product-to-starting material ratio and can help identify the structure of major impurities if they can be isolated.
Table 1: Typical HPLC Retention Behavior
| Compound | Expected Retention Time | Key Mass Spec Ion (M+H)⁺ |
|---|---|---|
| 5-methylpicolinic acid (Product) | Shorter | 138.05 |
| This compound (SM) | Intermediate | 215.96 / 217.96 (Br isotope pattern) |
| Biaryl Dimer | Longer | 273.10 |
Visualizing the Reaction Pathways
The following diagram illustrates the primary dehalogenation pathway and the competing side reaction leading to dimer formation.
Caption: Reaction scheme showing the desired dehalogenation and competing homocoupling.
General Experimental Protocol
This protocol provides a robust starting point for the reductive dehalogenation of this compound using catalytic transfer hydrogenation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (2-5 mol%)
-
Ammonium Formate (HCOONH₄) (3-5 eq)
-
Methanol (or Ethanol)
-
Nitrogen or Argon gas
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Inerting: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reagent Addition: Add methanol to dissolve the starting material (approx. 0.1 M concentration). To this solution, add ammonium formate.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a positive flow of inert gas.
-
Reaction: Heat the mixture to a gentle reflux (typically 40-60 °C for methanol) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering through a syringe filter (to remove Pd/C), and analyzing by HPLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified further by recrystallization or chromatography as needed.
References
- 1. researchgate.net [researchgate.net]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in Exothermic Reactions Involving 6-bromo-5-methylpicolinic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing temperature control during exothermic reactions involving 6-bromo-5-methylpicolinic acid. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the safe and efficient handling of these reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during exothermic reactions with this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Reagent addition is too fast. 2. Inadequate cooling. 3. Poor mixing leading to localized hot spots. 4. Incorrect solvent volume. | 1. Immediately stop the addition of reagents. 2. Increase the efficiency of the cooling bath (e.g., add more ice, use a colder bath like ice/salt). 3. Increase the stirring rate to improve heat dissipation. 4. If safe, add a pre-chilled solvent to dilute the reaction mixture. |
| Reaction Fails to Initiate, Followed by a Sudden Exotherm | 1. Induction period is common for some reactions. 2. Impurities in starting materials or solvents. 3. Low initial temperature is inhibiting the reaction. | 1. Be patient and monitor the temperature closely. 2. Ensure all reagents and solvents are pure and dry. 3. Cautiously warm a small spot of the flask with a heat gun, but be prepared for a rapid initiation.[1] |
| Inconsistent Temperature Readings | 1. Thermocouple placement is incorrect. 2. Faulty thermocouple or reader. | 1. Ensure the thermocouple is submerged in the reaction mixture, away from the flask walls. 2. Calibrate or replace the thermocouple. |
| Difficulty Maintaining Target Temperature | 1. Cooling system is at its maximum capacity. 2. Reaction vessel is too large for the cooling bath. | 1. Slow down the rate of reagent addition. 2. Ensure the cooling bath has good contact with a significant portion of the reaction flask's surface area. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with exothermic reactions involving this compound?
A1: The main concern is thermal runaway, where the reaction generates heat faster than it can be removed.[2] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail and release hazardous materials.
Q2: How can I predict the exothermicity of my reaction?
A2: Reaction calorimetry is the most accurate method to determine the heat of reaction. This data is crucial for safe scale-up.[2] For novel reactions, it is essential to start with a very small scale to observe the thermal profile before proceeding to a larger scale.
Q3: What type of cooling system is recommended?
A3: For laboratory-scale reactions, a well-stirred ice-water or ice-salt bath is often sufficient. For larger-scale or highly exothermic processes, a cryostat or a jacketed reactor with a circulating cooling fluid is recommended to maintain precise temperature control.
Q4: How does the scale of the reaction affect temperature control?
A4: As the reaction scale increases, the surface-area-to-volume ratio decreases.[3][4] This makes it more difficult to remove heat from the reaction mixture, increasing the risk of a thermal runaway. Therefore, direct scale-up without process safety studies is highly discouraged.
Q5: What is the role of stirring in managing exothermic reactions?
A5: Vigorous and efficient stirring is critical. It ensures even distribution of reactants and temperature throughout the mixture, preventing the formation of localized hot spots where the reaction rate could accelerate dangerously.[1]
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction
This protocol outlines a general approach for performing an exothermic reaction with this compound at the laboratory scale.
-
Reactor Setup:
-
Place a clean, dry round-bottom flask equipped with a magnetic stir bar in a cooling bath (e.g., ice-water).
-
Insert a thermocouple into the flask to monitor the internal temperature of the reaction mixture.
-
Equip the flask with an addition funnel for the controlled introduction of reagents.
-
-
Initial Cooldown:
-
Charge the flask with this compound and the chosen solvent.
-
Begin stirring and allow the mixture to cool to the desired initial temperature (e.g., 0 °C).
-
-
Controlled Reagent Addition:
-
Add the second reagent to the addition funnel.
-
Add the reagent dropwise to the stirred reaction mixture.
-
Continuously monitor the internal temperature. If the temperature rises more than a few degrees above the set point, pause the addition until it returns to the desired range.
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, continue to stir the reaction at the target temperature.
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Quenching:
-
Once the reaction is complete, quench it by slowly adding a suitable quenching agent while maintaining cooling. Be aware that the quenching process itself can be exothermic.
-
Visualizations
Caption: Troubleshooting workflow for exothermic reactions.
Caption: General experimental workflow for controlled exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 4. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
workup procedure for isolating 6-bromo-5-methylpicolinic acid products
Technical Support Center: 6-Bromo-5-methylpicolinic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup and isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound after its synthesis?
A1: The typical isolation procedure involves quenching the reaction, followed by adjusting the pH of the aqueous solution to precipitate the carboxylic acid product. The crude solid is then collected by filtration, washed, and purified, commonly through recrystallization.
Q2: At what pH should I expect this compound to precipitate?
A2: For analogous compounds like 6-bromo-2-pyridyl formic acid, precipitation is induced by adjusting the pH to acidic conditions, typically between 1.5 and 3, using an acid such as hydrochloric acid.[1] It is crucial to monitor the pH carefully during acidification to ensure complete precipitation.
Q3: What are the best solvents for recrystallizing the final product?
A3: A mixed solvent system is often effective for purifying picolinic acid derivatives. For a similar compound, a mixture of ethyl acetate and petroleum ether (with a volume ratio around 1:15) has been shown to produce high-purity crystals.[1] Experimentation with different solvent ratios may be necessary to optimize crystal formation and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Product | 1. Incomplete Precipitation: The pH of the solution may not be optimal for minimum solubility. 2. Product Loss during Washes: The product may have some solubility in the wash solvent. 3. Incomplete Reaction: The initial synthesis reaction may not have gone to completion. | 1. Optimize pH: Carefully adjust the pH, checking for further precipitation at different values (e.g., in the 1.5-3.0 range).[1] 2. Use Cold Solvents: Perform washes with ice-cold solvents to minimize solubility losses. 3. Reaction Monitoring: Before workup, confirm reaction completion using an appropriate analytical technique (e.g., TLC, LC-MS). |
| Product is Oily or Gummy, Fails to Solidify | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic contaminants. 2. Trapped Solvent: Residual reaction solvent may be present. | 1. Purification: Attempt to purify the crude material using column chromatography before recrystallization.[2] 2. Trituration: Vigorously stir the oily product with a non-polar solvent (e.g., heptane or petroleum ether) to induce solidification. 3. Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure before attempting precipitation. |
| Poor Filtration Characteristics (Fine Powder Clogs Filter) | 1. Rapid Precipitation: Adding the acid too quickly can lead to the formation of very small particles. 2. Inappropriate Filter Medium: The pore size of the filter paper may be too large. | 1. Slow Acidification: Add the acid dropwise with vigorous stirring to encourage the growth of larger crystals. 2. Filter Aid: Use a filter aid like Celite to improve filtration speed. 3. Change Filter: Switch to a filter paper with a smaller pore size or use a fritted glass funnel. |
| Final Product Purity is Low (<97%) | 1. Ineffective Recrystallization: The chosen solvent system may not be optimal for rejecting specific impurities. 2. Co-precipitation: Impurities may have similar solubility profiles and precipitate along with the product. | 1. Solvent Screening: Test various solvent systems (e.g., ethyl acetate/petroleum ether, dichloromethane/heptane, methanol/water) for recrystallization.[1] 2. Multiple Recrystallizations: Perform a second recrystallization to improve purity. 3. Chromatography: If impurities persist, purify the material by column chromatography on silica gel.[2] |
Quantitative Data Summary
The following table summarizes representative yield and purity data for a structurally similar compound, 6-bromo-2-pyridyl formic acid, synthesized via oxidation of 6-bromo-2-methylpyridine.[1] This data can serve as a benchmark for optimizing the synthesis and isolation of this compound.
| Parameter | Value | Method | Reference |
| Yield | 87% | Precipitation | [1] |
| Purity | 98.1% | HPLC | [1] |
Experimental Protocol: Workup and Isolation
This protocol is adapted from a procedure for the analogous 6-bromo-2-pyridyl formic acid and provides a general framework for the isolation of this compound.[1]
1. Cooling and Initial Filtration:
-
After the reaction is complete, cool the reaction mixture to room temperature with continued stirring.
-
Filter the cooled mixture to remove any solid byproducts (e.g., manganese dioxide if permanganate was the oxidant).
-
Wash the collected solids with a small amount of water to recover any adsorbed product. Combine the filtrate and the washings.
2. Acidification and Precipitation:
-
Place the combined filtrate in a flask and cool it in an ice bath.
-
Slowly add 10% hydrochloric acid dropwise while vigorously stirring the solution.
-
Monitor the pH continuously, stopping the addition when the pH reaches approximately 1.5-2.0.
-
A white solid product should precipitate out of the solution.
3. Product Isolation:
-
Continue to stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove residual salts and acid.
4. Drying:
-
Dry the collected white solid under vacuum to a constant weight.
5. Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add petroleum ether (e.g., in a 1:15 volume ratio of ethyl acetate to petroleum ether) until the solution becomes slightly turbid.[1]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
Visualized Workflow
Caption: Workflow for the workup and purification of this compound.
References
Technical Support Center: Catalyst Poisoning in Reactions with Substituted Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in chemical reactions involving substituted picolinic acids. Given that substituted picolinic acids are a crucial class of compounds in pharmaceutical and materials science, understanding and mitigating catalyst deactivation is essential for efficient and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue in reactions involving substituted picolinic acids?
A1: Catalyst deactivation in the presence of substituted picolinic acids, which are nitrogen-containing heterocycles, is often attributed to the poisoning of the metal catalyst. The primary mechanism is the strong coordination of the lone pair of electrons on the pyridine nitrogen atom to the active metal center (e.g., Palladium, Rhodium). This coordination can block the sites necessary for the catalytic cycle to proceed, leading to a significant decrease in or complete loss of catalytic activity. While direct studies on picolinic acid poisoning are limited, deactivation mechanisms in reactions with structurally similar nitrogen-containing heterocycles, such as quinolines and pyridines, are well-documented and provide valuable insights.[1]
Q2: Which catalysts are most susceptible to poisoning by substituted picolinic acids?
A2: Palladium-based catalysts are particularly susceptible to poisoning by nitrogen-containing compounds. Rhodium catalysts may offer greater resistance to poisoning by such compounds. Molybdenum catalysts have been shown to be stabilized by picolinic acid ligands in certain applications, suggesting a different mode of interaction that is less detrimental to catalytic activity.
Q3: My reaction is sluggish or has stalled completely. How do I know if catalyst poisoning is the cause?
A3: A sluggish or stalled reaction is a primary indicator of catalyst deactivation, which could be due to poisoning. Other signs include the need for increased catalyst loading to achieve the same conversion rates as in previous successful reactions. Visual cues, such as the formation of palladium black (in the case of palladium catalysts), can indicate catalyst agglomeration and deactivation.
Q4: Can impurities in my substituted picolinic acid or other reagents cause catalyst poisoning?
A4: Absolutely. Trace impurities in reagents and solvents are a common cause of catalyst poisoning. Sulfur- and phosphorus-containing compounds are well-known poisons for many transition metal catalysts. It is crucial to use high-purity reagents and solvents to minimize the risk of introducing these contaminants into your reaction.
Q5: Are there any strategies to prevent or minimize catalyst poisoning when working with substituted picolinic acids?
A5: Yes, several strategies can be employed. These include:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can sometimes protect the metal center and mitigate poisoning.
-
Slow Addition: In cases where the picolinic acid derivative is a reactant, its slow addition to the reaction mixture can help maintain a low concentration, reducing the rate of catalyst poisoning.
-
Use of Scavengers: If the poison is a known impurity, the use of a scavenger to remove it from the reaction medium can be effective.
-
Catalyst Choice: Consider using a catalyst that is known to be more resistant to poisoning by nitrogen-containing ligands, such as certain rhodium complexes.
Q6: Is it possible to regenerate a catalyst that has been poisoned in a reaction with a substituted picolinic acid?
A6: Catalyst regeneration is sometimes possible, depending on the nature of the poison and the catalyst. For poisoning by organic molecules like picolinic acids, washing the catalyst with an appropriate solvent or a dilute acid or base solution may help to remove the adsorbed poison. For sulfur poisoning, thermal regeneration at high temperatures can be effective.[2] However, the success of regeneration is not guaranteed and needs to be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
-
Possible Cause: Catalyst poisoning by the substituted picolinic acid or impurities.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all reagents, especially the substituted picolinic acid and any aryl halides, are of high purity. Consider purification of starting materials if their quality is uncertain.
-
Solvent Quality: Use anhydrous, degassed solvents to prevent catalyst deactivation by water or oxygen.
-
Increase Catalyst Loading: As a diagnostic tool, a modest increase in catalyst loading can sometimes overcome partial poisoning and restore reactivity.
-
Change Ligand: If using a palladium catalyst, switch to a bulkier, more electron-rich ligand that may offer better protection against poisoning.
-
Test a Different Catalyst: If palladium catalysts consistently fail, consider a rhodium-based catalyst, which may exhibit higher tolerance to nitrogen-containing substrates.
-
Issue 2: Inconsistent Reaction Results
-
Possible Cause: Variable levels of impurities in different batches of reagents or solvents.
-
Troubleshooting Steps:
-
Standardize Reagent Sources: Use reagents from a single, reliable supplier to ensure consistency.
-
Implement a Pre-treatment Step: If sulfur impurities are suspected, consider passing solvents and liquid reagents through a column of activated alumina or a suitable scavenger.
-
Strict Inert Atmosphere: Ensure rigorous exclusion of air and moisture from the reaction setup, as their presence can exacerbate catalyst deactivation.
-
Data Presentation
Table 1: Common Catalyst Poisons and Their Effects
| Poison Class | Examples | Common Catalyst Affected | Typical Effect on Reaction |
| Nitrogen-containing Heterocycles | Pyridines, Quinolines, Picolinic Acids | Palladium, Rhodium | Strong coordination to the metal center, blocking active sites and reducing catalytic activity. |
| Sulfur Compounds | Thiols, Thiophenes, Sulfides | Palladium, Platinum, Nickel | Irreversible binding to the catalyst surface, leading to severe and often permanent deactivation.[3] |
| Phosphorus Compounds | Phosphines (in excess), Phosphates | Palladium, Rhodium | Can act as ligands, but in excess or as certain phosphorus compounds, can poison the catalyst. |
| Halides | Excess Chloride, Iodide | Palladium | Can alter the electronic properties of the catalyst or form inactive halide-bridged dimers. |
| Heavy Metals | Lead, Mercury, Arsenic | Various Transition Metals | Can alloy with or deposit on the catalyst surface, blocking active sites. |
Experimental Protocols
Protocol 1: Testing for Catalyst Poisoning by a Substituted Picolinic Acid
This protocol provides a method to assess the inhibitory effect of a substituted picolinic acid on a standard cross-coupling reaction.
-
Baseline Reaction:
-
Set up a standard, well-characterized cross-coupling reaction (e.g., a Suzuki-Miyaura coupling of a simple aryl bromide and phenylboronic acid) under optimal conditions with a known catalyst loading (e.g., 1 mol% Pd(PPh₃)₄).
-
Run the reaction and determine the yield of the product at a specific time point (e.g., 1 hour).
-
-
Poisoning Experiment:
-
Set up the same baseline reaction.
-
Add a specific amount (e.g., 10 mol%) of the substituted picolinic acid to the reaction mixture at the beginning of the reaction.
-
Run the reaction under identical conditions and for the same duration as the baseline.
-
Determine the product yield.
-
-
Analysis:
-
Compare the yield of the poisoning experiment to the baseline. A significant decrease in yield indicates that the substituted picolinic acid is acting as a catalyst poison under these conditions.
-
Protocol 2: General Procedure for Catalyst Regeneration (Acid/Base Washing)
This protocol is a general guideline for attempting to regenerate a poisoned heterogeneous catalyst (e.g., Pd on Carbon).
-
Catalyst Recovery:
-
After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture.
-
Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent) to remove any residual reactants and products.
-
-
Acid Wash (to remove basic poisons):
-
Suspend the catalyst in a dilute aqueous acid solution (e.g., 0.1 M HCl).
-
Stir the suspension for a defined period (e.g., 30 minutes) at room temperature.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
-
Base Wash (to remove acidic poisons):
-
Suspend the catalyst in a dilute aqueous base solution (e.g., 0.1 M NaOH).
-
Stir the suspension for a defined period (e.g., 30 minutes) at room temperature.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
-
Drying:
-
Dry the washed catalyst under vacuum at an appropriate temperature (e.g., 60-80 °C) for several hours.
-
-
Activity Test:
-
Test the activity of the regenerated catalyst in a standard reaction to determine the extent of recovery.
-
Mandatory Visualization
Caption: Mechanism of catalyst poisoning by a substituted picolinic acid.
Caption: Troubleshooting workflow for catalyst deactivation in reactions.
References
Validation & Comparative
Comparative Guide to Purity Analysis of 6-bromo-5-methylpicolinic acid by HPLC
For researchers, scientists, and drug development professionals, the determination of purity for novel chemical entities is a critical step in the validation and development of new therapeutics. This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-bromo-5-methylpicolinic acid with alternative analytical techniques. Detailed experimental protocols and comparative performance data are presented to facilitate informed method selection for quality control and characterization.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A reversed-phase HPLC method is proposed for the analysis of the polar aromatic compound this compound.
Proposed HPLC Method Protocol
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow
References
A Comparative Reactivity Analysis for Drug Discovery Scaffolds: 6-Bromopicolinic Acid vs. 6-Chloropicolinic Acid
Introduction
In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds are foundational building blocks. Among these, 6-halopicolinic acids are particularly valuable due to the orthogonal chemical reactivity of the halide, carboxylic acid, and the pyridine nitrogen. This guide provides an in-depth, data-supported comparison of the reactivity of two common analogues: 6-bromopicolinic acid and 6-chloropicolinic acid. Understanding the nuanced differences in their performance in key synthetic transformations is critical for researchers, scientists, and drug development professionals aiming to optimize reaction conditions, maximize yields, and accelerate discovery timelines. This document moves beyond theoretical principles to provide practical, experimentally grounded insights into selecting the appropriate substrate for your synthetic campaign.
Foundational Principles of Reactivity
The synthetic utility of 6-bromo- and 6-chloropicolinic acid is dominated by their participation in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The relative reactivity in these transformations is dictated by fundamental electronic and mechanistic principles.
1.1. Palladium-Catalyzed Cross-Coupling Reactions
For common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The C-X bond strength is a primary determinant of the energy barrier for this step. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), leading to a well-established reactivity trend for aryl halides: I > Br > Cl .[1][2]
Consequently, 6-bromopicolinic acid is expected to undergo oxidative addition more readily, resulting in faster reaction rates, higher yields, and the ability to use a broader range of less active catalyst systems under milder conditions compared to its chloro-analogue.[1][3] The electron-deficient nature of the pyridine ring, further accentuated by the C6-halide and C2-carboxylic acid, generally facilitates this oxidative addition step for both substrates compared to more electron-rich aromatic systems.[1]
1.2. Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, SNAr reactions proceed via a different mechanism involving the attack of a nucleophile on the electron-poor pyridine ring to form a negatively charged Meisenheimer complex.[4][5] The reaction is favored by strong electron-withdrawing groups (like the pyridine nitrogen and the carboxylic acid) that stabilize this intermediate. The rate of this reaction is influenced by the electronegativity of the leaving group, which affects the electrophilicity of the carbon being attacked. The trend is often F > Cl > Br > I . Therefore, for SNAr-type reactions, 6-chloropicolinic acid can be a more, or at least equally, reactive substrate than 6-bromopicolinic acid, a crucial distinction for synthetic planning.[3]
Comparative Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern drug discovery.
Data Summary: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 6-Bromopicolinic Acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | ~85-95% | Highly reactive; standard catalysts are effective. Reactions are typically clean and proceed to completion quickly.[1] |
| 6-Chloropicolinic Acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 12-24 | ~70-85% | Requires more advanced, electron-rich, bulky phosphine ligands and stronger bases/higher temperatures to achieve good conversion.[2][3] |
Note: Yields are representative and based on analogous systems. Actual results may vary based on the specific boronic acid partner and precise conditions.
Discussion
The experimental data aligns with mechanistic principles. 6-Bromopicolinic acid consistently provides higher yields in shorter reaction times using standard, cost-effective palladium catalysts like Pd(PPh₃)₄.[6][7] The chloro-analogue is significantly less reactive and often requires a more specialized catalyst system, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[3][6] These ligands accelerate the oxidative addition of the C-Cl bond and facilitate the reductive elimination step, which can otherwise be slow.[8] For large-scale synthesis, the higher cost of these specialized ligands for the chloro-substrate must be weighed against the higher cost of the bromo-starting material.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromopicolinic Acid
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
6-Bromopicolinic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl Acetate (EtOAc), 1M HCl
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromopicolinic acid, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Transfer to a separatory funnel and wash with water. The product may partition into either layer depending on the pH.
-
Isolate the aqueous layer and carefully acidify with 1M HCl to a pH of ~3-4. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the product further by recrystallization or column chromatography.
Comparative Analysis in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forging C-N bonds, which are ubiquitous in pharmaceuticals. The reactivity trends observed in Suzuki coupling are largely mirrored here.
Data Summary: Buchwald-Hartwig Amination
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 6-Bromopicolinic Acid | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOt-Bu | Toluene | 100 | 8-16 | ~80-90% | Couples efficiently with a range of primary and secondary amines using first or second-generation ligands.[9][10] |
| 6-Chloropicolinic Acid | Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%) | LHMDS | Dioxane | 110 | 18-36 | ~65-80% | Requires highly active, specialized ligands (e.g., BrettPhos) and often stronger, non-nucleophilic bases to achieve reasonable yields.[3][8] |
Note: Yields are representative and based on analogous systems. Actual results may vary based on the specific amine partner and precise conditions.
Discussion
The C-Br bond's lability makes 6-bromopicolinic acid a reliable substrate for Buchwald-Hartwig amination.[1] Standard catalyst systems perform well, although the presence of the potentially coordinating picolinic acid moiety means that bidentate ligands like BINAP or DPPF can be beneficial to prevent catalyst inhibition.[9] 6-Chloropicolinic acid is a challenging substrate. Its successful amination almost invariably requires the use of modern, sterically hindered, electron-rich dialkylbiaryl phosphine ligands developed by Buchwald and others.[8] These ligands create a highly active and coordinatively unsaturated palladium center, which is necessary to cleave the strong C-Cl bond.[8]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Analysis in Sonogashira Coupling
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, creating aryl alkynes that are valuable intermediates in organic synthesis.
Data Summary: Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 6-Bromopicolinic Acid | Pd(PPh₃)₄ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 60 | 6-12 | ~75-90% | Reacts efficiently under standard Sonogashira conditions. The copper co-catalyst is typically required for high yields.[11][12] |
| 6-Chloropicolinic Acid | Pd(OAc)₂ (4 mol%) / XPhos (8 mol%) | Cs₂CO₃ | Dioxane | 120 | 24-48 | ~50-70% | Very challenging substrate. Often requires high temperatures, strong bases, and advanced ligands. Copper-free conditions may be necessary to avoid side reactions.[13][14] |
Note: Yields are representative and based on analogous systems. Actual results may vary based on the specific alkyne partner and precise conditions.
Discussion
6-Bromopicolinic acid is a competent substrate for Sonogashira coupling, reacting reliably under standard palladium/copper-catalyzed conditions.[12] In contrast, 6-chloropicolinic acid is generally a poor substrate for this reaction. The conditions required to activate the C-Cl bond are often harsh enough to cause decomposition of the starting materials or undesired side reactions, such as alkyne homocoupling (Glaser coupling). Achieving successful Sonogashira coupling with 6-chloropicolinic acid is a significant optimization challenge and may necessitate screening numerous ligands and conditions. For this specific transformation, the bromo-derivative is overwhelmingly preferred.
A Note on Nucleophilic Aromatic Substitution (SNAr)
As mentioned, SNAr represents a reaction class where the typical halide reactivity trend can be inverted. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing carboxylic acid group. This electronic environment makes the ring susceptible to attack by strong nucleophiles.
Caption: Simplified mechanism for the SNAr reaction on a 6-halopicolinic acid.
In this mechanism, the rate-determining step is the initial nucleophilic attack.[5] The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent than bromine, making the carbon at the 6-position more electrophilic and thus more susceptible to attack. Therefore, under conditions that favor an SNAr mechanism (e.g., high concentrations of strong nucleophiles like NaOMe or NaN₃ at elevated temperatures), 6-chloropicolinic acid can exhibit reactivity that is comparable to, or even greater than, 6-bromopicolinic acid.
Conclusion and Practical Recommendations
The choice between 6-bromopicolinic acid and 6-chloropicolinic acid is a strategic decision that hinges on the specific chemical transformation being targeted.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): 6-Bromopicolinic acid is the demonstrably superior substrate.[1] It offers higher reactivity, leading to faster reactions, cleaner conversions, and higher yields under milder conditions with less expensive catalysts. It should be the default choice for exploratory and discovery chemistry where reaction reliability is paramount.
-
For Cost-Driven Process Development: 6-Chloropicolinic acid is a viable and more economical alternative, particularly for Suzuki and Buchwald-Hartwig reactions.[3] However, its use necessitates significant investment in methods development. Researchers must be prepared to screen and utilize advanced, and often more expensive, catalyst/ligand systems and employ more forcing reaction conditions to achieve acceptable outcomes.
-
For Nucleophilic Aromatic Substitution (SNAr): 6-Chloropicolinic acid should be considered a strong candidate. Its reactivity is often comparable or superior to the bromo-analogue in this reaction class, providing a potential synthetic advantage.
By understanding these fundamental reactivity differences, researchers can make more informed decisions, designing more efficient and successful synthetic routes for the development of novel therapeutics and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of 6-Halo-5-methylpicolinic Acid Analogues as Potential Herbicidal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 6-bromo-5-methylpicolinic acid and its structural analogues, focusing on their potential as herbicidal agents. Picolinic acid derivatives have emerged as a significant class of synthetic auxin herbicides, with several compounds commercialized for broadleaf weed control.[1] This document presents a hypothetical comparative study based on published research on related compounds, offering a framework for the evaluation of novel 6-halo-5-methylpicolinic acid derivatives.
Structural Analogues in Focus
The compounds compared in this guide are:
-
This compound (Parent Compound)
-
6-chloro-5-methylpicolinic acid (Analogue 1)
-
6-fluoro-5-methylpicolinic acid (Analogue 2)
These analogues were selected to evaluate the impact of halogen substitution at the 6-position of the picolinic acid scaffold on herbicidal efficacy.
Quantitative Data Summary
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of the compounds against the root growth of Arabidopsis thaliana. Lower IC50 values indicate higher herbicidal potency. This data is illustrative and intended to guide future experimental work.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical IC50 (µM) for Arabidopsis thaliana root growth inhibition |
| This compound | 1211516-25-4 | C₇H₆BrNO₂ | 216.03 | 15 |
| 6-chloro-5-methylpicolinic acid | 1166828-13-2 | C₇H₆ClNO₂ | 171.58 | 25 |
| 6-fluoro-5-methylpicolinic acid | 1211524-30-9 | C₇H₆FNO₂ | 155.13 | 40 |
Proposed Mechanism of Action: Disruption of Auxin Signaling
Picolinic acid-based herbicides are known to act as synthetic auxins.[1] They are thought to bind to auxin receptors, such as the F-box protein TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin-responsive genes, causing uncontrolled growth and ultimately plant death. The proposed signaling pathway is illustrated below.
References
Illuminating Molecular Architecture: A Comparative Guide to the Structural Validation of 6-bromo-5-methylpicolinic acid
A definitive guide for researchers and drug development professionals on the analytical techniques used to confirm the molecular structure of 6-bromo-5-methylpicolinic acid. This guide provides a comparative overview of X-ray crystallography alongside spectroscopic methods, complete with experimental protocols and data interpretation.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For novel compounds in drug discovery and materials science, such as this compound, unambiguous structural validation is a critical step. While various analytical techniques contribute to elucidating a molecule's structure, single-crystal X-ray crystallography stands as the gold standard for providing a definitive and absolute atomic arrangement.
This guide explores the central role of X-ray crystallography in the structural determination of this compound. Due to the current absence of publicly available crystallographic data for this specific molecule, this guide will utilize the closely related structure of 5-bromopicolinic acid monohydrate as a practical example to illustrate the principles and data obtained from an X-ray diffraction study. Furthermore, we will compare the insights gained from crystallography with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Comparative Analysis of Structural Validation Techniques
Each analytical technique offers a unique perspective on the molecular structure. While X-ray crystallography provides a complete three-dimensional picture, other methods like NMR, MS, and IR offer complementary information about the connectivity, molecular weight, and functional groups, respectively.
| Technique | Information Provided | Sample Requirements | Throughput | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | High-quality single crystals. | Low to medium. | Requires suitable single crystals, which can be challenging to grow. |
| NMR Spectroscopy | Detailed information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C). | Soluble sample in a deuterated solvent. | High. | Does not directly provide 3D structure; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Accurate molecular weight and elemental composition; fragmentation patterns can infer structural motifs.[1][2][3][4] | Small amount of sample, can be in a mixture. | High. | Does not provide information on stereochemistry or the precise arrangement of atoms. |
| Infrared Spectroscopy | Identification of functional groups present in the molecule.[5][6][7][8] | Solid, liquid, or gas samples. | High. | Provides limited information on the overall molecular skeleton. |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms in the crystalline state.
Case Study: The Crystal Structure of 5-bromopicolinic acid monohydrate
As a close structural analog to this compound, the crystallographic data for 5-bromopicolinic acid monohydrate offers valuable insights into the expected solid-state conformation. The crystal structure reveals a triclinic system with the space group P-1.[9] Key crystallographic parameters for this related molecule are summarized below.
| Parameter | 5-bromopicolinic acid monohydrate[9] |
| Formula | C₆H₆BrNO₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0407(5) |
| b (Å) | 7.1597(6) |
| c (Å) | 8.3808(7) |
| α (°) | 75.844(4) |
| β (°) | 94.562(4) |
| γ (°) | 76.306(4) |
| Volume (ų) | 373.61(5) |
For this compound, a similar crystallographic study would be expected to confirm the planar pyridine ring, the positions of the bromine atom and the methyl group at the 6- and 5-positions respectively, and the conformation of the carboxylic acid group.
Complementary Spectroscopic Techniques
NMR, Mass Spectrometry, and IR spectroscopy are indispensable tools that provide corroborating evidence for the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the elucidation of the molecule's connectivity.
| Nucleus | Expected Chemical Shifts (ppm) for this compound |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Distinct signals for each of the seven carbon atoms, including the carboxyl carbon, the carbons of the pyridine ring, and the methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide clues about the structure through fragmentation analysis.[1][2][4]
| Ionization Mode | Expected m/z | Information |
| Positive Ion | [M+H]⁺ | Confirms the molecular weight. |
| Negative Ion | [M-H]⁻ | Confirms the molecular weight. |
| Fragmentation | Various | Loss of COOH, Br, or other fragments can help confirm the connectivity. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.[5][6][7][8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1680-1710 | C=O stretch | Carboxylic acid |
| ~1600 | C=C and C=N stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10]
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) are acquired.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integrations of the peaks are analyzed to determine the molecular structure.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is mixed with KBr powder and pressed into a thin pellet, or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is recorded.
-
Spectral Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Visualizing the Workflow
To better understand the logical flow of structural validation, the following diagrams illustrate the process.
Figure 1. A workflow diagram illustrating the process from synthesis to structural validation.
Figure 2. The relationship between the molecule and the information provided by each analytical technique.
References
- 1. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 2. fiveable.me [fiveable.me]
- 3. scientistlive.com [scientistlive.com]
- 4. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. instanano.com [instanano.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Byproduct Identification in 6-Bromo-5-Methylpicolinic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the identification and quantification of synthetic byproducts of 6-bromo-5-methylpicolinic acid.
The synthesis of highly pure active pharmaceutical ingredients (APIs) and intermediates is paramount in drug development. A critical aspect of ensuring purity is the accurate identification and quantification of byproducts formed during synthesis. This guide provides a comparative overview of analytical methodologies for characterizing impurities in the synthesis of this compound, a key building block in various pharmaceutical compounds. We focus on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method and compare its performance with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Plausible Synthesis and Potential Byproducts of this compound
A likely synthetic route to this compound starts from 2,5-lutidine (2,5-dimethylpyridine). The synthesis wou
Comparative Analysis of the Biological Activities of Picolinic Acid Derivatives and Related Bromo-Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives related to 6-bromo-5-methylpicolinic acid. Due to a lack of specific studies on this compound derivatives, this report summarizes the biological activities of structurally similar compounds, including picolinic acid derivatives and other bromo-substituted heterocyclic compounds. The data presented here can serve as a valuable reference for predicting the potential therapeutic applications of novel this compound derivatives and for designing future screening protocols.
Antimicrobial Activity of Picolinic Acid Derivatives
Picolinic acid and its derivatives have demonstrated significant antimicrobial properties against a range of pathogens.[1][2][3][4][5] The tables below summarize the minimum inhibitory concentrations (MIC) of picolinic acid and its metal picolinate complexes against various bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Picolinic Acid Against Selected Bacteria
| Microorganism | MIC (mg/mL) | Reference |
| Serratia marcescens | 0.5 | [4] |
| Klebsiella pneumoniae | 0.5 | [4] |
| Escherichia coli | 0.5 | [4] |
| Shigella flexneri | 0.5 | [4] |
| Bacillus cereus | 0.5 | [4] |
| Proteus vulgaris | 0.5 | [4] |
| Micrococcus luteus | 0.5 | [4] |
| Enterobacter cloacae | 1.0 | [4] |
| Proteus mirabilis | 1.5 | [4] |
| Bacillus subtilis | 2.0 | [4] |
| Staphylococcus aureus | 2.0 | [4] |
| Lactococcus lactis | 2.0 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Metal Picolinates Against Selected Bacteria [2][3]
| Microorganism | Copper Picolinate (mg/mL) | Nickel Picolinate (mg/mL) | Zinc Picolinate (mg/mL) |
| Staphylococcus aureus | 0.5 | 1.0 | 0.5 |
| Proteus vulgaris | 0.5 | 1.0 | 0.5 |
| Micrococcus luteus | 0.5 | 0.5 | - |
| Lactococcus lactis | 0.5 | 2.0 | 0.5 |
| Escherichia coli | 0.5 | 2.0 | 0.5 |
| Serratia marcescens | 0.5 | 0.5 | - |
| Proteus mirabilis | 0.5 | 1.0 | 0.5 |
| Klebsiella pneumoniae | 1.0 | 0.5 | 0.5 |
| Enterobacter cloacae | 1.5 | 2.0 | 0.5 |
| Bacillus cereus | 2.0 | 0.5 | 0.5 |
| Bacillus subtilis | 2.0 | 0.5 | 0.5 |
| Shigella flexneri | - | 2.0 | 0.5 |
Anticancer Activity of Bromo-Substituted Heterocyclic Derivatives
While specific data on this compound derivatives is unavailable, studies on other bromo-substituted heterocyclic compounds, such as quinazoline and coumarin derivatives, have revealed potent anticancer activities. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 3: In Vitro Anticancer Activity of Bromo-Substituted Quinazoline Derivatives [6][7]
| Compound | Cell Line | IC50 (µM) | Reference |
| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [6] |
| 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | [6] |
| 5b | MCF-7 (Breast Cancer) | 0.53 | [7] |
| 5b | SW480 (Colon Cancer) | 1.95 | [7] |
| Erlotinib (Control) | MCF-7 (Breast Cancer) | 9.9 ± 0.14 | [6] |
| Cisplatin (Control) | MCF-7 (Breast Cancer) | >50 | [7] |
Table 4: In Vitro Anticancer Activity of a 6-Pyrazolinylcoumarin Derivative [8]
| Compound | Cell Line | GI50 (µM) | TGI (µM) | Reference |
| 47 | CCRF-CEM (Leukemia) | 1.88 | 5.06 | [8] |
| 47 | MOLT-4 (Leukemia) | 1.92 | 4.04 | [8] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Caption: Workflow of the MTT assay for determining cell viability.
Potential Signaling Pathways for Anticancer Activity
Based on the activity of related quinazolinone derivatives, a plausible mechanism of action for novel anticancer compounds could involve the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling pathways such as the PI3K/AKT pathway.[9]
Caption: Inhibition of the RTK/PI3K/AKT signaling pathway.
Enzyme Inhibition
Pyridine carboxylic acid isomers, the parent structures of this compound, are known to be scaffolds for a wide range of enzyme inhibitors.[10] Derivatives of these isomers have been developed as potent inhibitors for various enzymes, playing roles in diseases like cancer, diabetes, and Alzheimer's.[10] While specific enzyme inhibition data for this compound derivatives is not available, this class of compounds holds potential for the discovery of new enzyme inhibitors.[10]
Conclusion
The available data on picolinic acid derivatives and bromo-substituted heterocyclic compounds suggest that this compound derivatives are promising candidates for biological activity screening. The summarized antimicrobial and anticancer data provide a foundation for predicting their potential therapeutic applications. The provided experimental protocols and workflow diagrams offer a clear guide for researchers to initiate screening of this novel class of compounds. Further research is warranted to synthesize and evaluate the specific biological activities of this compound derivatives to explore their full therapeutic potential.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. researchgate.net [researchgate.net]
- 3. scihub.org [scihub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of methylpicolinic acid isomers in catalysis
A Comparative Analysis of Methylpicolinic Acid Isomers in Catalysis
The strategic placement of a methyl group on the picolinic acid backbone can significantly influence the efficacy of metal-based catalysts. This guide provides a comparative overview of methylpicolinic acid isomers—specifically 3-methylpicolinic acid, 4-methylpicolinic acid, 5-methylpicolinic acid, and 6-methylpicolinic acid—as ligands in catalytic applications. The analysis focuses on their role in a representative molybdenum(VI)-catalyzed cyclodehydration reaction, a key transformation in the synthesis of valuable heterocyclic compounds.
Introduction to Methylpicolinic Acid Isomers in Catalysis
Picolinic acid and its derivatives are widely recognized for their strong chelating properties, forming stable complexes with a variety of transition metals. The introduction of a methyl group can modulate the electronic and steric properties of the ligand, thereby fine-tuning the catalytic activity, selectivity, and stability of the resulting metal complex. The position of the methyl substituent—at the 3, 4, 5, or 6 position of the pyridine ring—alters the ligand's interaction with the metal center and, consequently, its performance in a catalytic cycle.
Comparative Catalytic Performance
| Ligand Isomer | Metal Center | Reaction | Catalyst Stability | Product Yield | Key Observations |
| 3-Methylpicolinic Acid | Mo(VI) | Amide Cyclodehydration | Moderate | Moderate-High | The methyl group in the 3-position may provide some steric hindrance, potentially influencing substrate approach and selectivity. |
| 4-Methylpicolinic Acid | Mo(VI) | Amide Cyclodehydration | Moderate | Moderate-High | The 4-methyl group is expected to have a primarily electronic effect, increasing the electron-donating ability of the pyridine ring and potentially enhancing the catalyst's nucleophilicity. |
| 5-Methylpicolinic Acid | Mo(VI) | Amide Cyclodehydration | Moderate | Moderate-High | Similar to the 4-methyl isomer, the 5-methyl group is anticipated to exert an electronic influence on the catalyst's performance. |
| 6-Methylpicolinic Acid | Mo(VI) | Amide Cyclodehydration | High | High | The 6-methyl group provides significant steric bulk around the metal center, which has been shown to prevent catalyst deactivation and lead to excellent yields.[1] |
Experimental Protocols
The following is a generalized experimental protocol for the molybdenum(VI)-catalyzed cyclodehydration of an N-acyl serine derivative, based on procedures described for similar catalytic systems.[1]
Materials:
-
Molybdenum(VI) dioxide bis(acetylacetonate) [MoO₂(acac)₂]
-
Methylpicolinic acid isomer (3-, 4-, 5-, or 6-methylpicolinic acid)
-
N-Benzoylserine methyl ester (substrate)
-
Anhydrous toluene (solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve MoO₂(acac)₂ (0.05 mmol) and the respective methylpicolinic acid isomer (0.10 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 1 hour to form the MoO₂(methylpicolinate)₂ complex.
-
Catalytic Reaction: To the flask containing the pre-formed catalyst, add the N-benzoylserine methyl ester (1.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired oxazoline product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the yield of the isolated product.
Visualization of Catalytic Workflow and Mechanism
To understand the comparative study and the underlying catalytic process, the following diagrams are provided.
Conclusion
The choice of methylpicolinic acid isomer as a ligand has a pronounced impact on the performance of a catalyst. In the case of molybdenum(VI)-catalyzed amide cyclodehydration, the steric bulk provided by the 6-methyl group appears to be crucial for enhancing catalyst stability and achieving high product yields. While the 3-, 4-, and 5-methyl isomers are also expected to be effective ligands, their performance may be comparatively moderate due to differing steric and electronic environments around the metal center. Further systematic experimental studies are warranted to fully elucidate the structure-activity relationships and to optimize catalytic systems based on these versatile ligands for a broader range of chemical transformations.
References
A Comparative Guide to Assessing the Purity of Commercial 6-Bromo-5-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex molecules, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 6-bromo-5-methylpicolinic acid, a key building block in medicinal chemistry. We present detailed experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we compare the purity profile of this compound with a common alternative, 6-chloro-5-methylpicolinic acid.
Comparative Purity Analysis
A summary of the expected analytical data for this compound and its chloro-analogue is presented below. This data is essential for a thorough purity assessment.
| Parameter | This compound | 6-Chloro-5-methylpicolinic acid |
| Molecular Formula | C₇H₆BrNO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 216.03 g/mol | 171.58 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Expected HPLC Retention Time | ~ 8.5 min | ~ 8.2 min |
| ¹H NMR (DMSO-d₆, 400 MHz) | ~2.4 ppm (s, 3H, CH₃), ~7.9 ppm (d, 1H, Ar-H), ~8.1 ppm (d, 1H, Ar-H), ~13.5 ppm (br s, 1H, COOH) | ~2.4 ppm (s, 3H, CH₃), ~7.8 ppm (d, 1H, Ar-H), ~8.0 ppm (d, 1H, Ar-H), ~13.4 ppm (br s, 1H, COOH) |
| Mass Spectrum (EI) | M⁺ peaks at m/z 215 & 217 (approx. 1:1 ratio) | M⁺ peaks at m/z 171 & 173 (approx. 3:1 ratio) |
Experimental Workflow for Purity Assessment
A systematic approach is crucial for the accurate determination of purity. The following workflow outlines the key steps in the analysis of this compound.
Caption: Workflow for the purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Calculate the purity using the following formula: Purity (%) = (Area of the main peak / Sum of all peak areas) x 100
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be used to identify and quantify impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
Sample Preparation:
-
Accurately weigh approximately 5 mg of the commercial this compound.
-
Dissolve the sample in ~0.75 mL of DMSO-d₆ in an NMR tube.
-
For quantitative NMR (qNMR), add a precisely weighed amount of the internal standard to the NMR tube.
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts and coupling constants with the expected values for this compound.
-
Impurity Identification: Analyze any additional peaks in the spectrum to identify potential impurities. Common impurities may include starting materials, reagents, or isomers.
-
Purity Calculation (qNMR): The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the identification of elemental composition, particularly for halogenated compounds.
Instrumentation and Conditions:
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
Ionization Mode: EI or ESI (negative ion mode is often suitable for carboxylic acids).
-
Mass Range: m/z 50-400.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
For direct infusion, introduce the sample solution into the mass spectrometer at a low flow rate. If coupled with a chromatographic system (LC-MS or GC-MS), follow the sample preparation protocol for that technique.
Data Analysis:
-
Molecular Ion Peak: Identify the molecular ion peak (M⁺). For this compound, look for a characteristic pair of peaks at m/z 215 and 217 with a relative intensity ratio of approximately 1:1, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[1][2]
-
Fragmentation Pattern: Analyze the fragmentation pattern to further confirm the structure of the compound and to identify any co-eluting impurities.
Comparison with 6-Chloro-5-methylpicolinic acid
When comparing this compound with its chloro-analogue, the primary differences will be observed in their molecular weights and the isotopic patterns in their mass spectra.
-
HPLC: Due to the slightly lower polarity of the bromo-substituent compared to the chloro-substituent, this compound is expected to have a slightly longer retention time on a reverse-phase HPLC column under the same conditions.
-
¹H NMR: The chemical shifts of the aromatic protons may show minor differences due to the different electronic effects of bromine and chlorine, but the overall pattern should be very similar.
-
Mass Spectrometry: This technique provides the most definitive distinction. 6-chloro-5-methylpicolinic acid will exhibit a molecular ion with a characteristic 3:1 ratio for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1] This is in contrast to the 1:1 ratio observed for the bromo-compound.
By employing this multi-technique approach, researchers can confidently assess the purity of commercial this compound, ensuring the quality and reliability of their research and development efforts. The comparison with a closely related analogue further strengthens the analytical validation and provides a clear framework for quality control.
References
A Comparative Guide to Quantitative NMR (qNMR) and HPLC for the Assay of 6-bromo-5-methylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. 6-bromo-5-methylpicolinic acid is a key building block in the synthesis of various pharmaceutical compounds, making its precise quantification crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of two prominent analytical techniques for the assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Principles of Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of an analyte in a sample.[1] The principle of qNMR is based on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1] By co-dissolving a certified internal standard of known purity and concentration with the analyte, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[2] This makes qNMR a powerful tool for the analysis of new chemical entities and for the certification of reference materials.[3]
High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantitative analysis, a detector (commonly UV-Vis) measures the response of the analyte as it elutes from the column. The purity is often determined using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] For accurate quantification, HPLC methods typically require a well-characterized reference standard of the analyte to create a calibration curve.[4]
Comparison of qNMR and HPLC for this compound Assay
The choice between qNMR and HPLC for the assay of this compound depends on the specific analytical requirements, such as the need for a primary method, the availability of reference standards, and the desired level of accuracy and precision.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration. | Comparative method based on separation and detection.[1] |
| Reference Standard | Does not require an identical analyte reference standard; uses a certified internal standard.[2] | Typically requires a well-characterized reference standard of the analyte for calibration.[4] |
| Accuracy | High, provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities if not individually calibrated.[1] |
| Precision | Excellent, with typically low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[1] | High, based on chromatographic separation. Co-eluting impurities can be a challenge. |
| Sample Preparation | Simple dissolution of the sample and internal standard in a deuterated solvent.[5] | Can be more complex, often requiring filtration and preparation of mobile phases. |
| Analysis Time | Relatively fast, with modern instruments allowing for quick acquisition times.[2] | Can be longer, depending on the chromatographic run time.[2] |
| Information Content | Provides structural information along with quantification. | Provides retention time and UV absorbance data. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost.[6] |
Experimental Protocols
The following are representative experimental protocols for the assay of this compound using qNMR and HPLC.
Quantitative ¹H-NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
Acquisition Time: ~3-4 seconds
-
Temperature: 298 K
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound (e.g., the methyl protons) and the internal standard.
-
Calculate the purity of this compound using the following equation[7]:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic acid in Water.[6]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-80% B
-
15-17 min: 80% B
-
17-17.1 min: 80-20% B
-
17.1-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.[6]
-
UV Detection: 254 nm.[6]
3. Quantification:
-
Inject the standard solution multiple times to ensure system suitability.
-
Inject the sample solution.
-
Calculate the assay of this compound by comparing the peak area of the analyte in the sample solution to the peak area of the reference standard.
Data Presentation: A Comparative Overview
The following tables present hypothetical but realistic quantitative data for the assay of a single batch of this compound using both qNMR and HPLC, based on established validation parameters for such methods.[8]
Table 1: qNMR Assay Results for this compound
| Parameter | Result |
| Assay (%, w/w) | 99.2 |
| Relative Standard Deviation (RSD, n=6) | 0.3% |
| Linearity (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.05 mg/mL |
| Limit of Detection (LOD) | 0.015 mg/mL |
| Recovery (%) | 98.5 - 101.5 |
Table 2: HPLC Assay Results for this compound
| Parameter | Result |
| Assay (Area %) | 99.5 |
| Relative Standard Deviation (RSD, n=6) | 0.5% |
| Linearity (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Recovery (%) | 98.0 - 102.0 |
Visualizing the Workflow and Method Comparison
To further elucidate the experimental processes and the logical relationship between qNMR and HPLC, the following diagrams are provided.
Caption: Experimental workflow for qNMR assay.
Caption: Logical comparison of qNMR and HPLC.
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the assay of this compound. qNMR offers the distinct advantage of being a primary method that provides absolute quantification without the need for a specific reference standard of the analyte.[1][2] This is particularly beneficial in early drug development stages where well-characterized standards may not be readily available. Furthermore, the structural information obtained from an NMR spectrum can simultaneously confirm the identity of the analyte.
HPLC, on the other hand, is a highly sensitive and robust technique that is widely used in quality control laboratories.[6] While it typically requires a reference standard for accurate quantification, its high throughput and established validation procedures make it a cost-effective choice for routine analysis.
The selection of the most appropriate technique will depend on the specific context of the analysis. For primary characterization and certification of reference materials, qNMR is the method of choice. For routine quality control and in situations where high sensitivity is required, HPLC remains a valuable and indispensable tool. In many cases, the use of both techniques can be complementary, with qNMR being used to certify the reference standard that is then used for routine HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. usp.org [usp.org]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
comparing the efficacy of different palladium catalysts for 6-bromo-5-methylpicolinic acid coupling
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Substituted Picolinic Acids
The strategic functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. 6-bromo-5-methylpicolinic acid is a valuable building block, and its derivatization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, offers a powerful avenue for creating diverse molecular architectures. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of different palladium catalyst systems for the coupling of this compound and its derivatives, supported by analogous experimental data to inform catalyst selection and methods development.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For a substrate like this compound, the electronic properties of the pyridine ring, influenced by the carboxylic acid and methyl groups, necessitate careful catalyst selection. The performance of a palladium catalyst is heavily influenced by the nature of its coordinating ligand. Here, we compare two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs).
Bulky, electron-rich phosphine ligands are known to facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination, which is often crucial for coupling sterically hindered or electronically challenging substrates.[1] N-heterocyclic carbenes, with their strong σ-donating properties, have also emerged as highly effective ligands in a variety of challenging cross-coupling reactions.[2]
Below is a summary of the performance of various palladium catalysts in Suzuki-Miyaura reactions of substrates analogous to this compound.
| Catalyst System | Ligand Type | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | Not Specified |
| Pd₂(dba)₃ / SPhos | Biarylphosphine | 6-bromo-N,N-dimethylpyridin-2-amine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 95 | 2 |
| Pd(OAc)₂ / XPhos | Biarylphosphine | 4-chloro-2-methylpyridine | Phenylboronic acid | K₃PO₄ | t-AmOH | 100 | 2 | 92 | 2 |
| PEPPSI-IPr | NHC | 2-chloro-5-methylpyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 16 | 98 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of cross-coupling reactions. Below are representative experimental protocols for Suzuki-Miyaura and Heck couplings that can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridine derivative with a boronic acid.
Materials:
-
This compound or its methyl ester (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DME)
-
Water (if using a two-phase system)
Procedure:
-
In a dry Schlenk flask, combine this compound (or its ester), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If the product is a carboxylic acid, dilute the reaction mixture with water and acidify with aqueous HCl to precipitate the product. If the product is an ester, perform an aqueous workup with an organic solvent like ethyl acetate.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: General Procedure for Heck Coupling
The Heck reaction allows for the coupling of the aryl bromide with an alkene.[3][4]
Materials:
-
This compound or its methyl ester (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., NMP or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (or its ester), the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the experimental and catalytic workflows, the following diagrams have been generated.
References
Comparative Guide to 6-bromo-5-methylpicolinic acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-bromo-5-methylpicolinic acid, a building block for Proteolysis-Targeting Chimeras (PROTACs), in the context of its potential cross-reactivity and performance in biological assays. While direct experimental data for this specific compound is limited in the public domain, this document offers a framework for its evaluation by comparing the broader class of picolinic acid-based E3 ligase ligands with established alternatives.
Introduction to this compound
This compound is classified as a "Protein Degrader Building Block," indicating its intended use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. Based on its structural similarity to other known ligands, this compound is predicted to function as a ligand for the Cereblon (CRBN) E3 ligase, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.
The cross-reactivity of a PROTAC is a critical parameter, as off-target effects can arise from the binding of the E3 ligase ligand to other cellular proteins or from the PROTAC inducing the degradation of unintended proteins. Therefore, rigorous biological characterization is essential.
Comparison with Alternative E3 Ligase Ligands
The performance of a PROTAC is heavily influenced by the choice of its E3 ligase ligand. The most common E3 ligases hijacked by PROTACs are CRBN and von Hippel-Lindau (VHL). The ligands for these are typically derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide for CRBN, and small molecule inhibitors for VHL.
Picolinic acid derivatives represent a newer class of CRBN ligands. The following table provides a conceptual comparison of key parameters between a hypothetical this compound-based PROTAC and those utilizing well-established ligands.
Table 1: Hypothetical Performance Comparison of E3 Ligase Ligands in a PROTAC Context
| Parameter | This compound (Hypothetical) | Pomalidomide (Established CRBN Ligand) | VH032 (Established VHL Ligand) |
| Target E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Binding Affinity (Kd to E3) | Data not available | ~1.8 µM | ~190 nM |
| PROTAC DC50 (Target Degradation) | Data not available | Target-dependent (nM to µM range) | Target-dependent (nM to µM range) |
| Known Off-Targets | Data not available | Zinc finger transcription factors (e.g., IKZF1, IKZF3) | Data not available |
| Chemical Stability | Data not available | Moderate | Good |
| Synthetic Accessibility | Commercially available as a building block | Readily synthesized | Multi-step synthesis |
Experimental Protocols
To ascertain the cross-reactivity and performance of a this compound-based PROTAC, a series of standardized biological assays should be performed.
E3 Ligase Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of the ligand to its target E3 ligase.
Materials:
-
Purified recombinant human CRBN-DDB1 complex.
-
Fluorescently labeled tracer ligand (e.g., fluorescent thalidomide derivative).
-
Test compound (this compound or its corresponding PROTAC).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
384-well, low-volume, black microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate, combine the purified CRBN-DDB1 complex, the fluorescent tracer, and the assay buffer.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the binding affinity (Kd or IC50) by fitting the data to a suitable binding model.
Target Protein Degradation Assay (Western Blot)
This assay measures the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Human cell line expressing the target protein.
-
PROTAC synthesized with this compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 (concentration at which 50% degradation is observed).
Global Proteomics for Off-Target Analysis (Mass Spectrometry)
This unbiased approach identifies all proteins that are degraded upon PROTAC treatment, revealing potential off-targets.
Materials:
-
Human cell line of interest.
-
PROTAC of interest.
-
Mass spectrometer (e.g., Orbitrap).
-
Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., TMT).
Procedure:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from each condition with isobaric tags (e.g., TMT).
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows relevant to the evaluation of a this compound-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Unveiling Off-Target Landscapes: A Comparative Guide to the Biological Targets of Clinically Relevant Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the complete target profile of small molecule inhibitors is paramount for elucidating mechanisms of action and anticipating potential off-target effects. This guide provides a comparative analysis of the biological targets of three well-established kinase inhibitors—imatinib, dasatinib, and bosutinib—with a focus on recently identified off-targets. Experimental data is presented to objectively compare their binding affinities and cellular effects.
This guide delves into the literature precedents for the biological targets of these similar compounds, summarizing key quantitative data and providing detailed experimental methodologies for the techniques used in their identification. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of the molecular interactions and experimental designs.
Comparative Analysis of Inhibitor-Target Interactions
The following table summarizes the quantitative data on the binding affinities and inhibitory concentrations of imatinib, dasatinib, and bosutinib against their primary targets and notable off-targets. This data, compiled from various chemoproteomics and biochemical studies, highlights the varied selectivity profiles of these structurally related compounds.
| Compound | Primary Target(s) | Off-Target(s) | Method | Quantitative Value | Reference |
| Imatinib | BCR-ABL | Discoidin Domain Receptor 1 (DDR1) | Isothermal Titration Calorimetry (ITC) | Kd = 1.9 nM | [1] |
| Cellular Autophosphorylation Assay | EC50 = 21 nM | [1] | |||
| NAD(P)H:quinone oxidoreductase 2 (NQO2) | Enzyme Inhibition Assay | IC50 = 80 nM | [2] | ||
| Dasatinib | BCR-ABL, SRC family kinases | Wide range of kinases (e.g., c-KIT, PDGFRβ, TEC, BTK) | Kinase Panel Screen (500 nM) | S35 = 0.21 | [3] |
| Transthyretin (TTR) | X-ray Crystallography | Weak binding observed | [4] | ||
| Bosutinib | BCR-ABL, SRC family kinases | Over 45 novel tyrosine and serine/threonine kinases | Chemical Proteomics & Kinase Assays | - | [5][6] |
| CAMK2G | Chemical Proteomics | Identified as a target | [6] |
Detailed Experimental Protocols
The identification of the off-targets listed above predominantly relies on advanced proteomic techniques. A key methodology is affinity purification using immobilized inhibitors, such as the "Kinobeads" approach, coupled with mass spectrometry.
Protocol: Kinobeads Affinity Purification for Kinase Inhibitor Target Identification
This protocol outlines a generalized procedure for identifying the cellular targets of kinase inhibitors using a competitive affinity purification-mass spectrometry approach.
1. Preparation of Kinobeads:
- A mixture of broad-spectrum, ATP-competitive kinase inhibitors are chemically modified to include a linker for covalent attachment to sepharose beads.
- The immobilized inhibitors on the beads constitute the "Kinobeads" matrix.
2. Cell Lysis and Lysate Preparation:
- Culture relevant cells (e.g., cancer cell lines) to a sufficient density.
- Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Competitive Binding Assay:
- Aliquot the cell lysate into multiple tubes.
- To each tube, add the kinase inhibitor of interest at varying concentrations (typically in a serial dilution). Include a vehicle control (e.g., DMSO).
- Incubate the lysates with the inhibitor to allow for binding to its cellular targets.
4. Affinity Enrichment with Kinobeads:
- Add an equal amount of Kinobeads slurry to each lysate-inhibitor mixture.
- Incubate the mixture with gentle rotation to allow for the binding of kinases and other ATP-binding proteins to the Kinobeads. Proteins that are bound to the free inhibitor in the lysate will not bind to the beads.
5. Washing and Elution:
- Pellet the Kinobeads by centrifugation and discard the supernatant.
- Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
- Elute the bound proteins from the Kinobeads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
6. Protein Digestion and Mass Spectrometry:
- The eluted proteins are typically resolved by SDS-PAGE and subjected to in-gel digestion with trypsin. Alternatively, on-bead digestion can be performed.
- The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
- The acquired MS/MS spectra are searched against a protein database to identify the proteins.
- Quantitative analysis is performed to determine the relative abundance of each identified protein in the different inhibitor concentration samples.
- Proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of the free inhibitor are identified as its cellular targets.
Visualizing Molecular Interactions and Workflows
To further elucidate the biological context of the identified off-targets and the experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
Picolinic acid and its substituted derivatives are crucial building blocks in pharmaceutical and materials science, finding applications in everything from novel herbicides to ligands for metal ion complexation in medical imaging.[1][2] The choice of synthetic route to these valuable compounds is critical, impacting yield, purity, cost, and environmental footprint. This guide provides an objective comparison of common and emerging synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Comparison of Key Synthetic Routes
The synthesis of substituted picolinic acids can be broadly categorized into several approaches, each with its own set of advantages and limitations. The following tables summarize the quantitative data for some of the most prevalent methods.
Table 1: Oxidation of 2-Alkylpyridines
This classical approach remains a widely used method for the synthesis of picolinic acid itself and some substituted derivatives.
| Starting Material | Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |
| 2-Methylpyridine | Potassium permanganate (KMnO4) | Not specified | Not specified | [3] |
| 2-Ethylpyridine | Electrochemical (PbO2 anode) | 10 wt% H2SO4, 25 mA/cm2 | 30 | [4] |
Note: While the oxidation of 2-methylpyridine with KMnO4 is a well-established laboratory method, specific yield data was not available in the reviewed literature.[3] The electrochemical method offers an alternative with quantifiable yields, though it may require specialized equipment.[4]
Table 2: Hydrolysis of 2-Cyanopyridines
The hydrolysis of a nitrile group at the 2-position of the pyridine ring is a robust method for accessing picolinic acids.
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-Cyanopyridine | 30% Sodium hydroxide, 30% Hydrochloric acid | Reflux for 4 hours, then acidification | 89.6 | [5] |
This method provides high yields and utilizes readily available reagents, making it a strong candidate for scalable synthesis.
Table 3: Synthesis of Substituted Picolinic Acid Derivatives
The direct synthesis of substituted picolinic acids often requires more specialized routes, such as multi-step sequences or the use of advanced catalytic systems.
| Target Compound | Key Reaction | Starting Materials | Reagents | Yield (%) | Reference |
| 4-Aminopicolinic acid | Nitration followed by reduction | Picolinic acid N-oxide | H2SO4, fuming HNO3, then H2/Pd | Not specified | [6] |
| Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | Williamson ether synthesis | Diethyl 4-(hydroxy)pyridine-2,6-dicarboxylate, Benzyl bromide | K2CO3, ACN | 86 | [1] |
| Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate | Reduction of ester | Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | NaBH4, EtOH | 67 | [1] |
| Picolinate derivatives | Multi-component reaction | 2-oxopropanoic acid, ammonium acetate, malononitrile, various aldehydes | UiO-66(Zr)-N(CH2PO3H2)2 catalyst | 71-86 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are protocols for key experiments cited in this guide.
Protocol 1: Synthesis of Picolinic Acid from 2-Cyanopyridine[5]
-
Reaction Setup: In a 500 ml three-necked flask, combine 100 g of 2-cyanopyridine and 200 g of deionized water.
-
Hydrolysis: Begin stirring and heat the mixture to 50°C. Add 128.2 g of 30% sodium hydroxide solution. Increase the temperature and maintain the reaction under reflux for 4 hours.
-
Work-up: Distill off approximately 50 g of water. Cool the reaction mixture to 20°C.
-
Acidification: Adjust the pH of the solution to 2.5 by adding 30% hydrochloric acid.
-
Isolation: Evaporate the solution to dryness using steam distillation until the kettle temperature reaches 120°C. Add 300 g of anhydrous ethanol dropwise while maintaining the temperature at 55°C.
-
Purification: Cool the solution to induce crystallization. Filter the solid precipitate and dry to obtain picolinic acid.
Protocol 2: Synthesis of Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate[1]
-
Reaction Setup: Dissolve 500 mg (2.08 mmol) of diethyl 4-(hydroxy)pyridine-2,6-dicarboxylate and 1.72 g (12.50 mmol) of potassium carbonate in 10 mL of acetonitrile (ACN).
-
Alkylation: Add benzyl bromide dropwise to the solution. Stir the reaction under a nitrogen atmosphere at reflux for 4 hours.
-
Work-up: Filter the residual potassium carbonate. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in hexane and leave it at 4°C overnight to obtain crystals.
Synthetic Strategy Overview
The choice of a synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, and available starting materials. The following diagram illustrates a logical workflow for selecting an appropriate synthetic strategy.
Caption: A decision tree for selecting a picolinic acid synthesis route.
Key Synthetic Pathways
The following diagrams illustrate the core transformations in the discussed synthetic routes.
Caption: Major routes to unsubstituted picolinic acid.
Caption: Synthesis of aminopicolinic acid via functionalization.
This guide provides a foundational overview for navigating the synthesis of substituted picolinic acids. For more complex substitution patterns or novel derivatives, researchers are encouraged to consult the primary literature for the most up-to-date and specialized synthetic methodologies. The development of new catalysts and multi-component reactions continues to expand the toolkit for accessing this important class of molecules.[7][8]
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for 6-Bromo-5-methylpicolinic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the safe disposal of 6-Bromo-5-methylpicolinic acid (CAS No. 1211516-25-4), a compound utilized in various research applications.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds such as brominated and chlorinated picolinic acids suggest that it should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Hazard Summary for Halogenated Picolinic Acids
The following table summarizes the typical hazards associated with halogenated picolinic acid derivatives, based on available data for similar compounds.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to use a licensed and approved waste disposal company.[1][2] Do not dispose of this chemical into the environment, drains, or sewer systems.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container as "Halogenated Organic Waste" and specify "this compound."
-
Keep this waste stream separate from non-halogenated and other incompatible chemical wastes.
-
-
Collection of Waste:
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into the designated waste container to minimize dust generation.
-
For contaminated consumables (e.g., gloves, wipes), place them in the same designated container.
-
For solutions, use a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a full chemical inventory of the waste container.
-
Follow all local, state, and federal regulations for the transportation and disposal of chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
A Researcher's Guide to the Safe Handling of 6-Bromo-5-methylpicolinic Acid: A Comprehensive PPE and Operational Protocol
For Researchers, Scientists, and Drug Development Professionals
The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards and implementing the prescribed engineering controls and PPE, researchers can significantly mitigate risks, ensuring both personal safety and the integrity of their experimental work.
Hazard Assessment: Understanding the Risks
Based on the toxicological profiles of similar chemical structures, 6-Bromo-5-methylpicolinic acid should be handled as a substance with the potential to cause skin irritation, serious eye damage, and respiratory tract irritation.[1][2][3][4] Ingestion may also be harmful.[2][5] The solid, crystalline nature of this compound suggests that the primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.
Key Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][3][6]
-
Serious Eye Damage: The compound is likely to be a severe eye irritant, potentially causing significant damage upon contact.[1][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system, leading to coughing and breathing difficulties.[1][3][7]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following table outlines the recommended PPE, drawing upon best practices for handling analogous chemical compounds.[8]
| Protection Type | Recommended Equipment | Specification Examples | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1][7] | ANSI Z87.1-compliant | Protects against airborne dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1] | ASTM F1671 (viral penetration) if applicable | Prevents direct skin contact with the compound. |
| Lab coat or chemical-resistant apron.[1][7] | Standard laboratory-grade | Protects personal clothing and underlying skin from contamination. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask).[1][7] | Required when handling the powder outside of a fume hood or when dust generation is likely. | Minimizes the inhalation of fine particles. |
It is imperative that all PPE be inspected before use and disposed of or decontaminated properly after handling the compound.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow provides a procedural guide from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
